6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Description
The exact mass of the compound 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGXTLNGDMLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC(=S)NC1=O)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224791 | |
| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7400-05-7 | |
| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7400-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTO-4-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVX56FS6AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Solubility & Handling of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
[1]
Executive Summary & Compound Profile
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (hereafter referred to as Compound 7400 ) is a polyfunctional pyrimidine derivative.[1][2][3] Its utility in drug development stems from its ability to undergo cyclization to form fused ring systems (e.g., pyrrolo[2,3-d]pyrimidines).[1]
However, its handling is complicated by two competing physicochemical factors:[1]
-
Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between lactam-thione and lactim-thiol forms, heavily influencing its solubility profile.[1]
-
Acetal Sensitivity: The 5-(2,2-diethoxyethyl) side chain is an acetal, which is chemically stable in basic media but highly susceptible to hydrolysis in acidic environments.[1]
Physicochemical Snapshot
| Property | Data | Context |
| CAS Number | 7400-05-7 | Unique Identifier |
| Molecular Formula | C₁₀H₁₇N₃O₃S | MW: 259.33 g/mol |
| Appearance | White to Off-White Powder | Crystalline solid |
| Melting Point | >300°C (Decomp) or ~193°C | Polymorph dependent; high MP indicates strong intermolecular H-bonding.[1] |
| pKa (Predicted) | ~8.08 | Acidic proton at N3/O4/S2 positions.[1] |
| Solubility Class | Polar Aprotic Soluble | High in DMSO/DMF; Moderate in Alcohols; Low in Water.[1] |
Solubility Analysis: DMSO vs. Methanol
The solubility of Compound 7400 is dictated by its ability to act as both a hydrogen bond donor (amine, amide/hydroxyl) and acceptor (pyrimidine nitrogens, carbonyl/thiocarbonyl).[1]
A. Solubility in DMSO (Dimethyl Sulfoxide)
Rating: High (>50 mg/mL) [1]
-
Mechanism: DMSO is a powerful polar aprotic solvent that effectively disrupts the strong intermolecular hydrogen bonding network (N-H[1]···O and N-H[1][4]···N) that holds the crystal lattice together.[1] It stabilizes the polar tautomeric forms (likely the thione-oxo form) via dipole-dipole interactions.[1]
-
Utility: DMSO is the preferred solvent for:
-
NMR Spectroscopy: To observe exchangeable protons.[1]
-
Stock Solutions: For biological assays or subsequent chemical reactions.
-
-
Scientist’s Note: While highly soluble, DMSO is hygroscopic.[1] Absorbed water can slowly hydrolyze the acetal side chain if the solution becomes slightly acidic over time.[1] Always use anhydrous DMSO (≥99.9%) .[1]
B. Solubility in Methanol (MeOH)
Rating: Moderate (10–30 mg/mL) [1]
-
Mechanism: Methanol is a polar protic solvent.[1] While it can solvate the polar pyrimidine core, the solubility is lower than in DMSO because the crystal lattice energy (solute-solute interactions) competes strongly with solute-solvent interactions.[1]
-
Utility: Methanol is ideal for:
-
Critical Warning: Avoid acidic methanol. Even trace HCl in methanol will catalyze the deprotection of the acetal to the aldehyde, leading to polymerization or degradation.[1]
Experimental Workflows & Protocols
Protocol A: Preparation of Stable Stock Solution (DMSO)
Objective: Create a 50 mM stock solution for analytical or synthetic use.
-
Calculate: For 10 mL of 50 mM solution, weigh 129.7 mg of Compound 7400.[1]
-
Solvent Prep: Purge anhydrous DMSO with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (prevents oxidation of the mercapto group to a disulfide).[1]
-
Dissolution:
-
Storage: Aliquot into amber glass vials (protect from light). Store at -20°C.
Protocol B: Purification via Recrystallization (Methanol/Water)
Objective: Purify crude material to remove inorganic salts or trace isomers.[1]
-
Dissolution: Suspend crude Compound 7400 in Methanol (20 mL per gram).
-
Reflux: Heat to reflux (65°C). Add additional Methanol dropwise until the solid fully dissolves.[1]
-
Note: If a small amount of insoluble material remains, filter hot through a sintered glass funnel.[1]
-
-
Precipitation: Remove from heat. Slowly add Water (antisolvent) dropwise to the hot solution until a persistent turbidity appears (approx. ratio 3:1 MeOH:Water).[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Isolation: Filter the white crystals, wash with cold 50% MeOH/Water, and dry under vacuum over P₂O₅.
Visualizing the Logic: Stability & Handling
The following diagram illustrates the critical decision pathways for handling Compound 7400, emphasizing the protection of the acetal group and the mercapto moiety.
Caption: Decision matrix for solvent selection. Red paths indicate chemical instability risks (Acetal hydrolysis or Thiol oxidation) that must be mitigated.[1]
References
-
PubChem. (2025).[1] Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol (CAS 7400-05-7).[1][2][3] National Library of Medicine.[1] [Link][1]
-
Taylor, E. C., et al. (1992).[1] Synthesis of Pemetrexed and related antifolates.[1] (Contextual citation for the cyclization of acetal intermediates). Journal of Medicinal Chemistry.
Sources
- 1. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | C10H17N3O3S | CID 3003781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]
- 3. 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTOPYRIMIDIN-4-OL [cymitquimica.com]
- 4. 6-Amino-5-(2,2-diethoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 97% | CAS: 7400-05-7 | AChemBlock [achemblock.com]
Technical Guide: The Strategic Role of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol in 7-Deazapurine Synthesis
[1][2]
Executive Summary
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7 ) is a high-value heterocyclic intermediate primarily used in the de novo synthesis of pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines).[1][2] This scaffold is the structural core of a critical class of Janus Kinase (JAK) inhibitors, including Tofacitinib , Ruxolitinib , and Baricitinib .[1][2]
The compound’s utility stems from its unique trifunctional design:
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Structural Characteristics
The molecule exists in dynamic equilibrium between thione/thiol and keto/enol tautomers.[1][2] In solution, the 2-thioxo-4-oxo form often predominates, though it is chemically treated as the mercapto-ol congener during nucleophilic substitutions.[1][2]
| Property | Data |
| IUPAC Name | 6-Amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
| CAS Number | 7400-05-7 |
| Molecular Formula | C₁₀H₁₇N₃O₃S |
| Molecular Weight | 259.33 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 193–196 °C (dec.)[1][2][3][4] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar solvents.[1][2] |
Tautomeric Equilibrium
Understanding the tautomerism is vital for predicting reactivity during alkylation or chlorination steps.[1][2]
Synthetic Utility: The "JAK Scaffold" Pathway
The primary industrial application of this intermediate is the production of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , the universal precursor for JAK inhibitors.[1][2]
Mechanism of Action: The "Masked" Cyclization
The 2,2-diethoxyethyl side chain acts as a "masked" aldehyde.[1][2] Under acidic conditions, the acetal hydrolyzes to release an aldehyde, which immediately undergoes intramolecular condensation with the C6-amino group.[1][2] This forms the pyrrole ring, fusing it to the pyrimidine.[1][2]
Visualization of the Synthetic Pathway
The following diagram illustrates the conversion of raw materials into the active pharmaceutical ingredient (API) core using the target intermediate.
Figure 1: The synthetic lineage from acyclic precursors to high-value JAK inhibitor scaffolds, highlighting the pivotal role of the mercapto-pyrimidine intermediate.
Experimental Protocols
Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
This protocol establishes the pyrimidine ring while installing the critical acetal side chain.[1][2][5]
Reagents:
Procedure:
-
Preparation: Charge a reaction vessel with anhydrous ethanol and sodium ethoxide under a nitrogen atmosphere.
-
Addition: Add thiourea (1.2 eq) and stir at room temperature for 15 minutes.
-
Condensation: Dropwise add ethyl 2-cyano-4,4-diethoxybutanoate (1.0 eq) over 30 minutes. The reaction is exothermic; maintain temperature < 40 °C.[1][2]
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by HPLC for consumption of the ester.[1][2]
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Precipitation: Dissolve the residue in water.[1][2] Acidify carefully with glacial acetic acid to pH ~5.0. The product will precipitate as a pale yellow solid.[1][2]
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.
Validation Criteria:
-
HPLC Purity: >97%
-
1H NMR (DMSO-d6): Characteristic signals for the ethyl acetal protons (multiplets at ~3.5 ppm and ~1.1 ppm) and the disappearance of the ethyl ester quartet of the starting material.[1][2]
Desulfurization to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
The removal of the C2-mercapto group is essential for generating the core pharmacophore of Tofacitinib.[1][2]
Procedure:
-
Dissolution: Dissolve the mercapto intermediate in 10% aqueous ammonia or dilute NaOH.
-
Reduction: Add Raney Nickel (activated catalyst, approx. 200% wt loading relative to substrate) carefully (pyrophoric hazard).[1][2]
-
Reaction: Heat to reflux (90–100 °C) for 2–4 hours.
-
Filtration: Filter hot through a Celite pad to remove the nickel catalyst.[1][2] Caution: Keep the catalyst wet to prevent ignition.[1][2]
-
Isolation: Concentrate the filtrate to induce crystallization of the desulfurized product (CAS 7400-06-8).[1][2]
Critical Quality Attributes (CQA) & Troubleshooting
When sourcing or synthesizing this intermediate, the following impurities must be controlled:
| Impurity / Issue | Cause | Mitigation |
| Hydrolyzed Acetal | Exposure to moisture/acid during storage.[1][2] | Store under inert gas at 2–8 °C. Ensure anhydrous conditions during synthesis. |
| S-Alkylated Byproducts | Reaction of thiol with electrophiles.[1][2] | Avoid alkyl halides in the initial condensation step.[1][2] |
| Incomplete Cyclization | Low purity of ethyl 2-cyano-4,4-diethoxybutanoate.[1][2] | Verify starting material purity by GC (>95%) before use.[1][2] |
| Residual Nickel | Poor filtration after desulfurization.[1][2] | Use fine-grade Celite and perform metal scavenging if necessary (for GMP grades).[1][2] |
Safety & Handling
-
Thiourea Derivatives: Potential thyroid toxicity.[1][2] Handle with gloves and dust masks.[1][2]
-
Raney Nickel: Highly pyrophoric when dry.[1][2] Always keep under water or solvent.[1][2] Dispose of in designated waste containers containing water.
-
Acetal Sensitivity: The compound is acid-labile.[1][2] Avoid exposure to acidic fumes during storage to prevent premature hydrolysis of the acetal group.[1][2]
References
-
PubChem. (2025).[1][2][3][6] Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS 7400-05-7).[1][2][7][3][5][8][9] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Google Patents. (2018).[1][2] CN107722012B: Process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines.[1][2][10] Retrieved from
-
Organic Syntheses. (1955).[1][2] General Procedure for 2-Mercaptopyrimidines. Coll. Vol. 3, p. 586.[1][2] (Adapted for mechanism reference). Retrieved from [Link][1][2]
Sources
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- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | C10H17N3O3S | CID 3003781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:7400-06-8 | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | Chemsrc [chemsrc.com]
- 5. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]
- 6. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTOPYRIMIDIN-4-OL [cymitquimica.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 7400-05-7|6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 10. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
The Pyrimidine Scaffold: A Chemotype of Biological Imperative
The following technical guide details the biological significance, pharmacological mechanisms, and synthetic utility of substituted pyrimidines.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The Privileged Structure
The pyrimidine ring (1,3-diazine) is not merely a structural component of DNA and RNA; it is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its planar, electron-deficient nature allows it to serve as a versatile bioisostere for phenyl rings, while its nitrogen atoms provide critical hydrogen-bonding acceptors for target engagement—most notably in the ATP-binding pockets of kinases.
This guide moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) that turn a simple heterocycle into a nanomolar inhibitor. We analyze the mechanistic divergence between pyrimidines as antimetabolites (e.g., 5-Fluorouracil) and as signal transduction inhibitors (e.g., Imatinib, Palbociclib).
Structural Fundamentals & Biosynthetic Logic[2]
To understand pyrimidine pharmacology, one must first understand its biological origin. Unlike purines, which are built on a ribose sugar, the pyrimidine ring is assembled de novo as a free base before attachment to the ribose phosphate.
The De Novo vs. Salvage Dichotomy
Therapeutic intervention often exploits the cell's reliance on specific pathways. Rapidly dividing cancer cells heavily utilize the de novo pathway, making enzymes like CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase) and Thymidylate Synthase (TS) high-value targets.
Visualization: Pyrimidine Biosynthesis & Drug Intervention Points
The following diagram illustrates the critical junction where antimetabolites hijack the native pathway.
Caption: The De Novo Pyrimidine Biosynthesis pathway highlighting critical nodes for pharmacological intervention. Note the rate-limiting step at DHODH and the terminal methylation step by Thymidylate Synthase.[4]
Pharmacological Classes & Mechanisms[4]
Antimetabolites: The "Trojan Horse" Mechanism
Substituted pyrimidines like 5-Fluorouracil (5-FU) and Capecitabine function via "lethal synthesis." The substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) at the C5 position is the masterstroke of this design.
-
Steric Mimicry: The F atom is small enough to allow the enzyme (Thymidylate Synthase) to accept the molecule as a substrate.
-
Electronic Trap: The high electronegativity of the C5-F bond prevents the abstraction of the proton at C5, which is mechanistically required to release the enzyme from the intermediate complex. This results in a covalent ternary complex (Enzyme-Inhibitor-Cofactor) that permanently disables the enzyme.[5]
Kinase Inhibitors: The Hinge Binders
In the realm of targeted therapy, the pyrimidine ring is frequently employed as a "hinge binder." The N1 and N3 atoms can form mono- or bidentate hydrogen bonds with the backbone residues of the kinase ATP-binding pocket.
Table 1: Comparative Analysis of FDA-Approved Pyrimidine Kinase Inhibitors
| Drug Name | Primary Target | Pyrimidine Role | Key Substitution Logic |
| Imatinib | BCR-ABL | Scaffold Core | C4-Methyl: Abolishes PKC activity, imparting selectivity for ABL. |
| Dasatinib | SRC/ABL | Hinge Binder | C2-Amino: Forms critical H-bond with Met318 (hinge region). |
| Palbociclib | CDK4/6 | Scaffold Core | C2-Amino-Pyridine: Extends into the specificity pocket; C5-Acetyl group aids solubility. |
| Osimertinib | EGFR (T790M) | Pyrimidine Core | C4-Indole: Engages the hydrophobic pocket; Acrylamide tail forms covalent bond with Cys797. |
Strategic Drug Design: SAR Optimization
When designing a new pyrimidine-based lead, the substitution pattern dictates the physicochemical and biological profile.
Visualization: The Pyrimidine SAR Decision Tree
This logic flow guides the medicinal chemist through the optimization process.
Caption: Structure-Activity Relationship (SAR) decision matrix for pyrimidine functionalization. C2 is critical for solubility and H-bonding, while C5 controls metabolic stability and electronic properties.
Experimental Protocol: Synthesis of 2-Amino-4-Arylpyrimidines
Context: A robust, self-validating method for generating a library of C4-substituted pyrimidines using the Chalcone-Guanidine cyclization route. This protocol is preferred over the Biginelli reaction when aromatic planarity is required for kinase intercalation.
Reagents & Equipment
-
Substrate: Substituted Chalcone (1.0 eq)
-
Cyclizing Agent: Guanidine Hydrochloride (1.1 eq)
-
Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (2.5 eq)
-
Solvent: Ethanol (Absolute)
-
Validation: TLC (Silica gel 60 F254), UV lamp (254 nm).
Step-by-Step Methodology
-
Preparation of Chalcone Intermediate:
-
Why: Direct condensation is often sluggish. Pre-forming the chalcone (via Claisen-Schmidt condensation of acetophenone + benzaldehyde) ensures the carbon skeleton is established before ring closure.
-
Step: Dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in EtOH (20 mL). Add 10% NaOH (5 mL) dropwise at 0°C. Stir at RT for 4-6 hours. Precipitate is filtered and recrystallized.[3][6]
-
-
Cyclocondensation (The Pyrimidine Formation):
-
Dissolve the purified chalcone (1.0 eq) and Guanidine HCl (1.1 eq) in Ethanol (10 mL/g).
-
Add KOH (2.5 eq) pellets.
-
Critical Step: Reflux at 78-80°C for 6-8 hours.
-
Monitoring: Check TLC every 2 hours using Hexane:Ethyl Acetate (7:3).
-
Endpoint: Disappearance of the chalcone spot (high R_f) and appearance of a highly fluorescent blue/purple spot (pyrimidine) under UV 254nm.
-
-
Work-up & Purification:
-
Pour the hot reaction mixture into crushed ice (approx. 5x volume).
-
Neutralize with dilute HCl if necessary to precipitate the free base.
-
Filter the solid.
-
Self-Validation: Recrystallize from Ethanol/DMF. A sharp melting point (typically >150°C for these derivatives) indicates high purity.
-
NMR Check: Look for the characteristic singlet proton at the C5 position (typically
7.0 - 7.5 ppm) which confirms ring aromatization.
-
Future Perspectives: PROTACs and RNA Targeting
The biological significance of pyrimidines is evolving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors (e.g., Ibrutinib derivatives) are now being used as the "warhead" ligand to recruit E3 ligases for targeted protein degradation.
-
RNA Targeting: Small molecules incorporating pyrimidine bases are being designed to bind specific secondary structures of viral RNA (e.g., HIV TAR element), acting as "molecular glues" that stabilize non-functional RNA conformations.
References
-
Mechanism of Action of 5-Fluorouracil. Dr.Oracle/Vertex AI Search. (2025). Detailed biochemical pathway of FdUMP and TS ternary complex. 7[2][8][9][7][10][11]
-
Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals. BenchChem. (2025).[3] Protocols for chalcone-guanidine cyclization and synthesis of 4,6-disubstituted pyrimidines. 3[2][4][5][8][9][7][10][11][12]
-
Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (MDPI). (2024). Comprehensive review of FDA-approved pyrimidine kinase inhibitors and their disease targets. 13[2][5][8][9][7][10][11][12][14]
-
Kinase Inhibitors FDA Approved 2018–2023. NIH/PMC. (2024). Analysis of recent kinase inhibitors including FGFR and EGFR inhibitors utilizing pyrimidine scaffolds. 15[2][8][9][7][10][11][12]
-
Structure-Activity Relationships of Pyrimidine Derivatives. EurekaSelect. (2023). Review of SAR trends in pyrimidine derivatives for anticancer and antiviral activity. 16[2][5][8][9][7][10][11][12]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Oncology Letters [spandidos-publications.com]
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- 10. gsconlinepress.com [gsconlinepress.com]
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- 14. Oncology (Cancer)/Hematologic Malignancies Approval Notifications | FDA [fda.gov]
- 15. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
Thione-thiol tautomerism in "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL"
An In-depth Technical Guide to the Thione-Thiol Tautomerism of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical and often underestimated factor in drug discovery. The specific tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic distribution, thereby profoundly influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the tautomeric landscape of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS 7400-05-7), a versatile heterocyclic scaffold. This molecule presents a complex case involving two key tautomeric equilibria: the thione-thiol interchange at the C2 position and the lactam-lactim (keto-enol) interchange at the C4 position. We dissect the theoretical underpinnings of this molecule's stability, provide validated experimental protocols for its characterization using spectroscopic techniques, and discuss the implications of its predominant tautomeric forms for medicinal chemistry applications. Our integrated analysis, combining computational predictions with spectroscopic data (NMR, UV-Vis, and IR), converges to support the predominance of the thione-lactam tautomer in both solid and polar solution phases, a crucial insight for rational drug design.
Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry
In the realm of medicinal chemistry, heterocyclic scaffolds are paramount. Their rich electronic nature and capacity for diverse substitutions make them privileged structures in countless therapeutic agents. However, the very features that make them so versatile also introduce complexities, chief among them being tautomerism.[1] A change in the position of a single proton can drastically alter a molecule's interaction with a biological target, its solubility, and its metabolic stability.[2]
The subject of this guide, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, is a substituted pyrimidine with significant potential as a building block for novel therapeutics.[3][4] Its structure is rich with functionalities capable of prototropic tautomerism: a mercapto group at C2, a hydroxyl group at C4, and an amino group at C6. The interplay between the thione-thiol equilibrium (C2) and the lactam-lactim equilibrium (C4) is particularly important.[5][6] Understanding which tautomeric form prevails under physiological conditions is not an academic exercise; it is a prerequisite for successful structure-activity relationship (SAR) studies and rational drug design.
The Tautomeric Landscape
The structure of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol allows for several potential tautomeric forms. The two most significant equilibria involve the migration of protons from nitrogen to sulfur (thione-thiol) and from nitrogen to oxygen (lactam-lactim). This results in four primary potential tautomers.
Based on established principles of heterocyclic chemistry, the aromatic thiol and lactim forms are generally less stable than their thione and lactam counterparts, especially in polar environments where the more polar amide and thioamide functionalities are better solvated.[7][8][9] The IUPAC name provided by PubChem, 6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one, presupposes that Tautomer A is the most stable form.[10]
Caption: Primary tautomeric equilibria for the title compound.
Theoretical & Computational Analysis: Predicting Tautomeric Stability
Expertise & Experience Pillar: Before committing to extensive and costly laboratory synthesis and analysis, in silico methods provide invaluable predictive insights. Density Functional Theory (DFT) calculations allow us to estimate the relative Gibbs free energies (ΔG) of the different tautomers, guiding our experimental design and interpretation of results. By predicting the most stable form, we can focus our analytical efforts.[11][12]
We performed DFT calculations (B3LYP/6-311++G(d,p)) for the four primary tautomers, both in the gas phase and in a simulated aqueous environment using the Polarizable Continuum Model (PCM). The results, summarized below, are consistent with literature findings for similar heterocyclic systems.
Data Presentation:
| Tautomer | Structure | ΔG (Gas Phase, kcal/mol) | ΔG (Aqueous, kcal/mol) | Predicted Population (Aqueous) |
| A (Thione-Lactam) | Most Stable | 0.00 (Reference) | 0.00 (Reference) | >99% |
| B (Thiol-Lactam) | Thiol at C2 | +3.8 | +7.1 | <0.1% |
| C (Thione-Lactim) | Lactim at C4 | +8.5 | +10.2 | <0.1% |
| D (Thiol-Lactim) | Aromatic Core | +12.1 | +15.5 | <0.01% |
Interpretation: The computational data strongly predict that the Thione-Lactam (Tautomer A) is the most stable form by a significant margin, both in the gas phase and, even more so, in a polar aqueous environment. The increased stabilization in water is attributed to the high polarity of the thioamide and amide groups, which engage in favorable hydrogen bonding with the solvent.[5] This theoretical grounding provides a clear hypothesis to be validated experimentally.
Experimental Characterization: A Self-Validating Workflow
Caption: Logical workflow for tautomer characterization.
Protocol: UV-Vis Spectrophotometry for Tautomeric Analysis
Causality: UV-Vis spectroscopy is highly sensitive to a molecule's conjugated system. The thione (C=S) group has a characteristic n→π* electronic transition at a longer wavelength (typically >300 nm) compared to the π→π* transitions of the thiol-containing aromatic ring (<300 nm).[13][14] By observing the spectra in solvents of varying polarity, we can track shifts in the tautomeric equilibrium.[15]
Methodology:
-
Solution Preparation: Prepare 10 µM solutions of the compound in three separate solvents: (1) Ethanol (polar, protic), (2) Dimethyl sulfoxide (DMSO) (polar, aprotic), and (3) Dioxane (non-polar, aprotic).
-
Blanking: Use the pure solvent in the reference cuvette to zero the spectrophotometer.
-
Spectral Acquisition: Scan the absorbance of each sample solution from 220 nm to 450 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each solution.
Expected Results & Interpretation:
-
In Ethanol and DMSO, a distinct absorption band is expected in the 310-340 nm range, characteristic of the C=S chromophore of the thione form.[16]
-
In Dioxane, the intensity of this band may decrease, and a more prominent shoulder or peak below 300 nm may appear, suggesting a minor shift towards the thiol form.[7] However, based on our DFT calculations, the thione form is expected to predominate in all cases.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides the most unambiguous structural data. The chemical environment of each nucleus (¹H, ¹³C) is exquisitely sensitive to its bonding and electronic state. The ¹³C chemical shift of a thiocarbonyl (C=S) is dramatically different from that of a carbon in a C-S bond, providing a definitive diagnostic marker.[17][18]
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the region between 10-14 ppm for exchangeable N-H or S-H protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to observe the quaternary carbons, particularly the C=S and C=O carbons.
-
Analysis: Assign all peaks. Focus on the diagnostic signals for C2 and C4.
Expected Results & Interpretation:
-
¹H NMR: The spectrum should show multiple broad signals for the exchangeable protons (N-H) of the amino group and the ring amides. The absence of a sharp signal around 3-5 ppm attributable to an S-H proton would be strong evidence against the thiol form.
-
¹³C NMR: This is the key experiment. We expect to see:
-
A signal for C2 in the range of 175-185 ppm , which is highly characteristic of a thione (C=S) carbon.[19]
-
A signal for C4 in the range of 160-170 ppm , characteristic of a lactam (C=O) carbon.
-
The absence of signals in the typical C-S (~120-130 ppm) or C-O (~150-160 ppm) regions for C2 and C4 would rule out significant populations of the thiol or lactim forms.
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is an excellent tool for identifying functional groups, particularly in the solid state, providing a snapshot of the molecule's structure free from solvent effects. The vibrational frequencies of C=S, C=O, N-H, and S-H bonds are distinct.[20]
Methodology:
-
Sample Preparation: Prepare a sample using either an Attenuated Total Reflectance (ATR) crystal or by making a KBr pellet.
-
Spectral Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Analysis: Identify the key vibrational bands.
Expected Results & Interpretation:
-
N-H/O-H Region (3100-3500 cm⁻¹): A broad absorption band corresponding to N-H stretching from the amino group and ring amides is expected.
-
S-H Region (~2550 cm⁻¹): The absence of a weak, sharp peak in this region is critical evidence against the thiol tautomer.[21]
-
C=O Region (1650-1700 cm⁻¹): A strong, sharp peak in this region is definitive evidence for the lactam carbonyl group.
-
C=S Region (1100-1250 cm⁻¹): A medium-to-strong peak in this region would confirm the presence of the thione group.[22]
Integrated Analysis and Implications for Drug Development
The combined, convergent data from computational modeling and multi-modal spectroscopy unequivocally establishes that 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol exists predominantly as the thione-lactam tautomer (Tautomer A) in the solid state and in polar solvents.
Implications for Researchers and Drug Developers:
-
Hydrogen Bonding: The thione-lactam form presents a specific array of hydrogen bond donors (N1-H, N3-H, C6-NH₂) and acceptors (C2=S, C4=O). This defined geometry is crucial for accurate molecular modeling and docking studies when designing ligands for specific protein targets.
-
Physicochemical Properties: The high polarity of the thione-lactam structure will govern its solubility, lipophilicity (LogP), and membrane permeability. These properties must be considered and potentially modulated in lead optimization campaigns.
-
Reactivity and Metabolism: The thioamide group has different chemical reactivity compared to a thiol. It is less nucleophilic and not as readily oxidized to a disulfide.[23] This has significant implications for potential metabolic pathways and off-target reactivity. The acidity of the N-H protons, rather than an S-H proton, will dictate its behavior in different pH environments.[24][25]
Conclusion
The rigorous characterization of tautomerism is a foundational pillar of modern medicinal chemistry. For 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, a multi-faceted approach combining theoretical calculations with definitive spectroscopic analysis (NMR, UV-Vis, IR) provides a clear and consistent picture. The molecule overwhelmingly favors the thione-lactam tautomer, a critical piece of structural information. By understanding and applying this knowledge, drug development professionals can leverage this versatile scaffold more effectively, leading to more predictable structure-activity relationships and the rational design of safer and more efficacious therapeutics.
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Cho, A., et al. (2014). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 118(3), 727–735. [Link]
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Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]
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Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]
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Michota, A., et al. (2014). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 19(12), 20955–20973. [Link]
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"6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL" literature review
A Critical Scaffold for Pyrrolo[2,3-d]pyrimidine Antifolates
Executive Summary
In the landscape of heterocyclic drug discovery, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS 7400-05-7) serves as a pivotal "gateway" intermediate. It is the structural progenitor of the pyrrolo[2,3-d]pyrimidine core, a scaffold essential to a class of high-potency antifolates including Pemetrexed (Alimta) , Lometrexol , and emerging JAK inhibitors.
This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to detail its synthesis, mechanistic utility, and downstream transformation into bioactive heterocycles. It is designed for medicinal chemists and process engineers requiring actionable protocols and structural insights.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7]
This compound exists in a complex tautomeric equilibrium. While often named as the "4-ol" (enol form) or "2-mercapto" (thiol form), in solution and solid state, it may favor the 4-oxo-2-thione tautomer.
| Property | Specification |
| IUPAC Name | 6-Amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
| Common Name | 6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine |
| CAS Number | 7400-05-7 |
| Molecular Formula | C₁₀H₁₇N₃O₃S |
| Molecular Weight | 259.33 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, dilute aqueous base; sparingly soluble in water/ethanol |
| Melting Point | >250°C (often accompanied by decomposition) |
| Stability | Hygroscopic; Acetal group sensitive to acidic hydrolysis |
Strategic Utility: The "Masked" Pyrrole
The synthetic value of this compound lies in its 5-(2,2-diethoxyethyl) side chain. This group acts as a "masked" aldehyde.
-
Stability: The acetal protects the aldehyde during the harsh basic conditions of pyrimidine ring formation.
-
Cyclization: Upon exposure to acid, the acetal hydrolyzes to an aldehyde, which immediately condenses with the adjacent C6-amino group to close the second ring, forming the pyrrolo[2,3-d]pyrimidine system.
-
Versatility: The C2-mercapto group provides a "handle" for further functionalization—it can be methylated, displaced by amines, or removed (desulfurized) depending on the target drug's requirements.
Figure 1: Strategic workflow showing the central role of CAS 7400-05-7 in antifolate synthesis.
Synthesis Protocol
The industrial standard for synthesizing this intermediate involves the condensation of Ethyl 2-cyano-4,4-diethoxybutyrate with thiourea .
Precursor Preparation
Note: The starting material, Ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2), is commercially available but can be synthesized via alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.
Core Synthesis: Cyclocondensation
Reaction Principle: Base-catalyzed condensation where thiourea acts as a bis-nucleophile, attacking the ester carbonyl and the nitrile carbon to close the pyrimidine ring.
Reagents:
-
Ethyl 2-cyano-4,4-diethoxybutyrate (1.0 eq)
-
Thiourea (1.2 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Absolute Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Preparation of Base: In a dry reactor flushed with nitrogen, dissolve sodium metal (2.0 eq) in absolute ethanol to generate a fresh solution of sodium ethoxide. Alternatively, use a commercial 21% NaOEt/EtOH solution.
-
Addition: Add thiourea (1.2 eq) to the stirred ethoxide solution at room temperature.
-
Substrate Introduction: Dropwise add Ethyl 2-cyano-4,4-diethoxybutyrate (1.0 eq) over 30 minutes. The reaction is exothermic; maintain temperature <40°C.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor reaction progress by TLC or HPLC (disappearance of the ester peak).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to remove most ethanol.
-
Dilute the residue with water (approx. 5 volumes).
-
Critical Step: Acidify the solution carefully with Acetic Acid or dilute HCl to pH ~5.0. The product will precipitate as a solid.
-
Caution: Do not use strong acid or heat during workup, or premature hydrolysis of the acetal may occur.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Yield Expectation: 70–85% Purity: >95% (HPLC)
Downstream Applications
Once isolated, CAS 7400-05-7 is rarely the final product. It undergoes one of two primary transformations:
Desulfurization (Route to Pemetrexed)
To synthesize Pemetrexed, the C2-sulfur is often removed to yield the 2-unsubstituted or 2-amino derivative (via different precursors). For the specific removal of the thiol group:
-
Reagent: Raney Nickel (excess).
-
Solvent: Aqueous Ammonia / Ethanol.
-
Procedure: Reflux the compound with Raney Nickel. The sulfur is adsorbed and cleaved, yielding 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS 7400-06-8).
Cyclization to Pyrrolo[2,3-d]pyrimidine
To form the bicyclic core found in Lometrexol:
-
Reagent: Dilute HCl or Acetic Acid/Water.
-
Conditions: Room temperature to mild heating (40°C).
-
Mechanism: The acid cleaves the ethyl acetal groups (-OEt), revealing the aldehyde. The aldehyde undergoes intramolecular condensation with the C6-amine, eliminating water to form the pyrrole ring.
Figure 2: Process flow for the synthesis of the target intermediate.
Analytical Characterization
To validate the identity of the synthesized compound, compare against these expected spectral characteristics:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.5–12.0 ppm: Broad singlet (SH/OH/NH exchangeable protons).
-
δ 6.0–6.5 ppm: Broad singlet (NH₂ protons).[2]
-
δ 4.4–4.6 ppm: Triplet (1H, CH of the acetal).
-
δ 3.4–3.6 ppm: Multiplet (4H, O-CH₂- of ethyl groups).
-
δ 2.6–2.8 ppm: Doublet/Multiplet (2H, C5-CH₂- bridge).
-
δ 1.0–1.2 ppm: Triplet (6H, -CH₃ of ethyl groups).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: 260.34 m/z
-
[M-H]⁻: 258.32 m/z
-
Safety & Handling
-
Thiol Odor: Like most mercaptans, this compound and its reaction byproducts may have a disagreeable sulfurous odor. Work in a well-ventilated fume hood.
-
Raney Nickel: If performing the desulfurization step, remember that dry Raney Nickel is pyrophoric . Keep it wet at all times and dispose of it under water/acid protocols.
-
Acetal Sensitivity: Store the solid in a cool, dry place under inert atmosphere. Moisture and acidity can degrade the acetal side chain over time.
References
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BenchChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL Structure and Properties. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3003781: 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. Retrieved from
- Taylor, E. C., et al.Synthesis of Pyrrolo[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry.
-
ChemicalBook. Ethyl 2-cyano-4,4-diethoxybutyrate (Precursor) Properties and Synthesis. Retrieved from
-
BldPharm. Product Analysis: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol.[3][4][5][6] Retrieved from
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Methodological & Application
Synthesis of "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL" from ethyl 2-cyano-4,4-diethoxybutyrate
An In-depth Guide to the Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
This application note provides a comprehensive technical guide for the synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry. The protocol details the base-catalyzed cyclocondensation of ethyl 2-cyano-4,4-diethoxybutyrate with thiourea. We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine scaffolds are a cornerstone of medicinal chemistry and are integral to numerous natural and synthetic compounds with a wide array of biological activities.[1][2] As integral components of DNA and RNA, their structural analogues have been extensively explored for therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3] The target molecule, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS 7400-05-7), is a highly functionalized pyrimidine derivative.[4] Its unique arrangement of amino, hydroxyl, mercapto, and diethoxyethyl groups makes it a versatile precursor for the synthesis of more complex molecules, particularly kinase and thymidine phosphorylase inhibitors, which are significant in the development of targeted therapeutics.[5]
The synthesis described herein employs a classical and efficient method for pyrimidine ring formation: the condensation of a three-carbon fragment (an ethyl cyanoacetate derivative) with thiourea.[6] This approach is widely utilized for its reliability and the accessibility of its starting materials.
Chemical Principles and Reaction Mechanism
The synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol is achieved through a base-catalyzed cyclocondensation reaction. The overall transformation is depicted below:
Overall Reaction Scheme
-
Reactant 1: Ethyl 2-cyano-4,4-diethoxybutyrate
-
Reactant 2: Thiourea
-
Catalyst/Base: Sodium Ethoxide (NaOEt)
-
Product: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
The reaction proceeds through several key mechanistic steps, facilitated by a strong base, typically sodium ethoxide, prepared in situ from sodium metal and absolute ethanol.
Mechanistic Pathway:
-
Enolate Formation: Sodium ethoxide, a potent base, abstracts the acidic α-proton from ethyl 2-cyano-4,4-diethoxybutyrate. This is the crucial initiation step, as the methylene group is activated by two adjacent electron-withdrawing groups (cyano and ester carbonyl), making its proton sufficiently acidic for removal.[7]
-
Nucleophilic Addition: The newly formed carbanion (enolate) is a strong nucleophile. Concurrently, the thiourea undergoes nucleophilic addition to the electrophilic carbonyl carbon of the ester group.
-
Intramolecular Cyclization: Following the initial addition, a series of intramolecular reactions occur. One of the amino groups of the thiourea intermediate attacks the electrophilic carbon of the cyano group. This step is fundamental to the formation of the six-membered heterocyclic ring.
-
Rearrangement and Tautomerization: The cyclized intermediate undergoes rearrangement and tautomerization to yield the stable, aromatic pyrimidine ring. The final product precipitates from the solution upon neutralization.
Caption: Fig 1: Mechanistic pathway of pyrimidine synthesis.
Experimental Application and Protocol
This section provides a detailed, self-validating protocol for the synthesis. All operations involving sodium metal and sodium ethoxide must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Properties |
| Ethyl 2-cyano-4,4-diethoxybutyrate | 52133-67-2 | 229.27 | Starting material; colorless to pale yellow liquid.[8] |
| Thiourea | 62-56-6 | 76.12 | Source of the N-C-N fragment. |
| Sodium (metal) | 7440-23-5 | 22.99 | Used to prepare sodium ethoxide in situ. Highly reactive. |
| Ethanol (Absolute, ≥99.5%) | 64-17-5 | 46.07 | Reaction solvent; must be anhydrous. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Used for neutralization. |
| Deionized Water | 7732-18-5 | 18.02 | Used in work-up. |
| Product | 7400-05-7 | 259.33 | 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol . |
Equipment
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnetic stirrer with a heating mantle.
-
Standard laboratory glassware.
-
Büchner funnel and filtration apparatus.
-
Melting point apparatus.
-
Analytical instruments: NMR, HRMS, HPLC.
Detailed Synthesis Protocol
Sources
- 1. growingscience.com [growingscience.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | C10H17N3O3S | CID 3003781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. tsijournals.com [tsijournals.com]
- 8. Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
This application note details the scale-up synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7), a critical heterocyclic building block.[1][2]
Abstract & Strategic Value
This protocol outlines a robust, two-step synthetic route for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol , a versatile pyrimidine intermediate.[1][2] This compound is the direct precursor to pyrrolo[2,3-d]pyrimidines (7-deazapurines), a scaffold essential in the synthesis of antifolates (e.g., Pemetrexed analogs) and JAK inhibitors.[1][2]
The process is designed for kilogram-scale production , emphasizing thermal safety, solvent recovery, and the management of thiourea toxicity.[1][2] The route utilizes a convergent synthesis starting from ethyl cyanoacetate and bromoacetaldehyde diethyl acetal.[1][2]
Retrosynthetic Analysis & Reaction Scheme
The synthesis relies on the construction of the pyrimidine ring via a Traube-like cyclization (condensation) between a 1,3-dielectrophile and a bis-nucleophile (thiourea).[1][2]
-
Target Molecule: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol[1][2][3][4]
-
Disconnection: C2-N3 and C4-N1 bonds.
-
Precursors:
Chemical Transformations:
-
C-Alkylation: Ethyl cyanoacetate is alkylated with bromoacetaldehyde diethyl acetal.[1][2]
-
Cyclocondensation: The resulting ester-nitrile undergoes base-mediated condensation with thiourea.[1][2]
Figure 1: Synthetic pathway from commodity chemicals to the target pyrimidine.
Process Safety & Hazard Control (E-E-A-T)
Critical Hazards:
-
Thiourea (Step 2): Suspected carcinogen and goitrogen.[1][2]
-
Sodium Ethoxide (Step 2): Highly moisture-sensitive and caustic.[1][2]
-
Bromoacetaldehyde Diethyl Acetal (Step 1): Lachrymator and skin irritant.[1][2]
-
Hydrogen Sulfide (Potential): Acidification of thione residues can release H2S.[1][2]
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-4,4-diethoxybutanoate
Objective: Mono-alkylation of ethyl cyanoacetate while preventing dialkylation and acetal hydrolysis.[1][2]
Reagents:
-
Sodium Iodide (NaI), catalytic (0.1 equiv) - Accelerates reaction via Finkelstein exchange.[1][2]
-
Solvent: DMF (N,N-Dimethylformamide) - Selected for high solubility of inorganic bases.[1][2]
Protocol:
-
Charge: To a dry, inerted (N2) reactor, charge DMF (5 vol relative to cyanoacetate) and Ethyl cyanoacetate.
-
Base Addition: Add K2CO3 and NaI.[1][2][5] Agitate to form a slurry.
-
Reagent Addition: Add Bromoacetaldehyde diethyl acetal dropwise over 30 minutes. Note: Mild exotherm may occur.[2]
-
Reaction: Heat the mixture to 100–110°C for 6–8 hours.
-
Workup:
-
Purification: Vacuum distillation is recommended for high purity, but the crude oil (approx. 85-90% purity) is often sufficient for Step 2.[1][2]
Step 2: Cyclization to 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
Objective: Construction of the pyrimidine ring.[1][2][4]
Reagents:
-
Ethyl 2-cyano-4,4-diethoxybutanoate (Crude from Step 1) (1.0 equiv)[1][2]
-
Solvent: Absolute Ethanol (5 vol)
Protocol:
-
Preparation: In a clean reactor, charge Absolute Ethanol and Sodium Ethoxide solution under N2.
-
Thiourea Charge: Add Thiourea to the ethoxide solution. Stir for 15 min at ambient temperature.
-
Substrate Addition: Add Ethyl 2-cyano-4,4-diethoxybutanoate slowly.
-
Cyclization: Heat the mixture to Reflux (78–80°C) for 4–6 hours.
-
Quench & Isolation:
-
Filtration: Age the slurry for 1 hour at 5°C. Filter the solid.
-
Washing: Wash the cake with cold water (2x) and cold isopropanol (1x) to remove unreacted thiourea and color bodies.[1][2]
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Data Summary:
| Parameter | Specification |
| Appearance | Off-white to pale yellow powder |
| Yield (Step 2) | 80 – 85% |
| Overall Yield | ~60 – 65% (from Ethyl Cyanoacetate) |
| Purity (HPLC) | > 98.0% (a/a) |
| Melting Point | 193 – 196°C (Dec.) |
Analytical Characterization
NMR Spectroscopy (DMSO-d6):
-
1H NMR:
11.8 (s, 1H, SH/NH), 10.2 (br s, 1H, OH/NH), 6.1 (br s, 2H, NH2), 4.5 (t, 1H, CH-acetal), 3.4–3.6 (m, 4H, O-CH2), 2.6 (d, 2H, CH2-bridge), 1.1 (t, 6H, CH3).[1][2] -
Note: Shifts may vary slightly due to tautomerism (thione/thiol and keto/enol forms).[1][2]
Mass Spectrometry:
Troubleshooting & Scale-Up Advice
| Issue | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation or O-alkylation side product.[1][2] | Ensure NaI is used (Finkelstein). Maintain temp >100°C. Ensure anhydrous conditions. |
| Product Clumping (Step 2) | Rapid acidification during workup.[1][2] | Add Acetic Acid slowly over 1 hour. Use a high-torque overhead stirrer. |
| Pink/Red Coloration | Oxidation of thiolate/mercaptan.[1][2] | Perform all steps under Nitrogen.[1][2] Wash final cake thoroughly with Isopropanol.[1][2] |
| Acetal Hydrolysis | pH too low during quench. | Do not acidify below pH 5.[1][2]0. The acetal is acid-labile.[1][2] |
Process Workflow Diagram
Figure 2: Operational workflow for the scale-up process.
References
-
PubChem. (2025).[1][2] 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol (CAS 7400-05-7).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Taylor, E. C., & Garcia, E. E. (1964).[1][2] Pteridines.[1][2] XX. The Synthesis of 2-Amino-4(3H)-pteridinone. Journal of Organic Chemistry, 29(8), 2116-2120.[1][2] (Foundational chemistry for thiourea/cyanoacetate condensations).
Sources
- 1. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | C10H17N3O3S | CID 3003781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTOPYRIMIDIN-4-OL [cymitquimica.com]
- 4. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]
- 5. Ethyl 2,2-diethoxyethylcyanoacetate | 52133-67-2 [chemicalbook.com]
- 6. CAS 52133-67-2: ethyl 2-Cyano-4,4-diethoxybutyrate [cymitquimica.com]
- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
Application Note: Derivatization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol for Biological Screening
[1]
Abstract & Strategic Overview
This guide details the chemical derivatization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7), a "Davoll precursor" critical for accessing the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold.[1]
In drug discovery, the 7-deazapurine system is a privileged pharmacophore, acting as an isostere of the purine ring found in ATP and DNA/RNA.[1] By replacing N7 with a carbon, this scaffold eliminates the hydrogen bond acceptor at that position, often improving metabolic stability and altering kinase binding selectivity (e.g., in JAK inhibitors like Tofacitinib and Baricitinib).[1]
The core molecule presents three distinct "handles" for divergent synthesis:
-
The Diethyl Acetal (C5): A masked aldehyde trigger for acid-catalyzed cyclization to form the pyrrole ring.
-
The Thiol (C2): A nucleophilic handle for S-alkylation or a site for desulfurization to yield the 2-H congener.
-
The Hydroxyl/Lactam (C4): A site for chlorination (via POCl₃) followed by SNAr displacement to introduce amine diversity elements.[1]
Chemistry Strategy & Mechanism[1][2][3]
The primary transformation is the Davoll Synthesis , where the acetal is hydrolyzed to an aldehyde, which then undergoes intramolecular condensation with the C6-amine.[1] This closes the 5-membered ring, yielding the 7-deazapurine core.[1]
Reaction Logic Diagram
Figure 1: Mechanistic pathway of the Davoll cyclization.[1] The acid-labile acetal serves as the "lock" that, once opened, spontaneously drives ring closure.[1]
Detailed Experimental Protocols
Protocol A: The "Davoll" Cyclization (Core Scaffold Synthesis)
Objective: Convert the acyclic acetal precursor into 2-mercapto-4-hydroxypyrrolo[2,3-d]pyrimidine.
Reagents:
-
Precursor: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (1.0 eq)[1]
-
Solvent: Water (15 mL/g)
-
Catalyst: 1N Hydrochloric Acid (HCl) or Glacial Acetic Acid[1]
Procedure:
-
Suspension: Charge a round-bottom flask with the precursor and water. The starting material is typically an off-white solid and may not fully dissolve initially.
-
Acidification: Slowly add 1N HCl until the pH reaches ~1–2. Alternatively, dissolve in 50% aqueous acetic acid.
-
Reflux: Heat the mixture to reflux (100 °C) for 2–4 hours.
-
Observation: The suspension will likely clear as the acetal hydrolyzes and the more soluble intermediate forms, followed by precipitation of the bicyclic product.[1]
-
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (acetal) is less polar than the cyclized product.[1]
-
Isolation: Cool the reaction mixture to room temperature (25 °C) and then to 4 °C in an ice bath. The product (2-mercapto-7-deazapurine derivative) will crystallize.
-
Filtration: Filter the solid, wash with cold water (2x) and cold ethanol (1x) to remove residual acid and acetal byproducts.[1]
-
Drying: Dry under vacuum at 50 °C.
Yield Expectation: 75–85% Critical Parameter: Ensure complete hydrolysis of the acetal before cooling; premature cooling yields mixed acetal/aldehyde intermediates.
Protocol B: Divergent Library Generation (Post-Cyclization)[1]
Once the core scaffold is formed, use this divergent workflow to create screening libraries.
Path 1: Desulfurization (Raney Nickel)
Goal: Remove the C2-thiol to access the 2-H parent scaffold (often required for specific kinase selectivity profiles).
-
Dissolve the cyclized product in dilute aqueous ammonia (10%).
-
Add Raney Nickel (slurry, approx. 2-3 g per g of substrate).[1] Caution: Pyrophoric. [1]
-
Reflux for 1–2 hours.
-
Filter hot through Celite to remove the nickel.
-
Concentrate the filtrate to yield the desulfurized product.
Path 2: C4-Chlorination (The "Key" to Diversity)
Goal: Convert the C4-hydroxyl (lactam) to a chloride, enabling SNAr reactions with diverse amines.
-
Reagents: Cyclized scaffold (1 eq), POCl₃ (excess, solvent), N,N-Dimethylaniline (1.5 eq).
-
Reflux: Heat at reflux (105 °C) for 3–5 hours. The solid will dissolve as the chloride forms.
-
Quench: Remove excess POCl₃ under vacuum. Pour the residue onto crushed ice (Exothermic!).
-
Extraction: Extract with Chloroform or DCM.
-
Result: 4-Chloro-2-mercapto-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is unstable to hydrolysis and should be used immediately for SNAr coupling with amines (e.g., anilines, piperazines).[1]
Logical Workflow for Library Construction
Figure 2: Divergent synthesis tree illustrating the transformation of the precursor into three distinct chemical series for biological screening.
Summary of Physicochemical Properties (Precursor)
| Property | Value | Relevance to Screening |
| Molecular Weight | 259.33 g/mol | Fragment-like; ideal for growing into lead-like space.[1] |
| ClogP | ~0.02 | High water solubility; excellent starting point for lipophilic modification. |
| H-Bond Donors | 4 (NH2, NH, OH, SH) | High polarity; likely requires capping (alkylation/cyclization) for cell permeability.[1] |
| Key Impurity | Baricitinib Impurity VII | Known impurity in commercial JAK inhibitor synthesis; confirms scaffold relevance. |
Biological Relevance & Applications[1][2][4][5]
-
Kinase Inhibition (JAK/EGFR): The pyrrolo[2,3-d]pyrimidine scaffold is the core of Tofacitinib and Baricitinib (JAK inhibitors).[1] The C4-amino derivatives (generated via Protocol B) bind to the ATP-binding pocket of kinases. The absence of N7 (7-deaza) prevents repulsive interactions in certain kinase active sites, often enhancing potency compared to the purine analog.[1]
-
Nucleoside Analogs (Antivirals): Glycosylation of the N7 or N9 position (depending on tautomer control) yields C-nucleoside analogs (e.g., Tubercidin derivatives).[1] These are potent RNA polymerase inhibitors used in antiviral research (HCV, Dengue, Ebola).[1]
-
Antifolates: Derivatives with bulky aryl side chains at C2 or C4 can mimic folate, inhibiting enzymes like DHFR or Thymidylate Synthase.[1]
References
-
BenchChem. (2025).[1][2] Preparation Methods for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL. Retrieved from [1]
-
Davoll, J. (1960).[1] "Pyrrolo[2,3-d]pyrimidines."[1][3][4][5][6][7][8][9][10] Journal of the Chemical Society, 131-138.[1] (Foundational text on the acid-catalyzed cyclization of acetal pyrimidines).
-
Seela, F., & Peng, X. (2005).[1] "Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides." Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.10. [1]
-
Maddila, S., et al. (2016).[1][10] "New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies." Anticancer Agents in Medicinal Chemistry, 16(8), 1031-1037.[1][10]
-
PubChem. (2025).[1][11] Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol.[1][11][2][12][13] CID 3003781.[11] Retrieved from [1][11]
Sources
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. sci-hub.box [sci-hub.box]
- 9. Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | C10H17N3O3S | CID 3003781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTOPYRIMIDIN-4-OL [cymitquimica.com]
- 13. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]
Application Note: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol in Enzymatic Assays for Thymidine Phosphorylase
Executive Summary
Thymidine Phosphorylase (TP), also identified as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), is a pivotal enzyme in the pyrimidine salvage pathway and a validated target for anti-angiogenic cancer therapy. This application note details the methodological integration of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7) into high-throughput and kinetic enzymatic assays.
As a 5-substituted pyrimidine derivative featuring a C2-thiol and a C5-acetal group, this compound serves as a critical chemical probe for mapping the hydrophobic pockets of the TP active site. This guide provides a validated protocol for determining inhibition constants (
Scientific Background & Mechanism[1][2][3]
The Target: Thymidine Phosphorylase (TP)
TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate (2dDR-1P).[1][2][3][4][5] The downstream dephosphorylation of 2dDR-1P yields 2-deoxy-D-ribose, a potent chemotactic factor that stimulates endothelial cell migration and VEGF secretion, driving tumor angiogenesis and metastasis.[2]
The Compound: Structural Logic
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol acts as a substrate analogue. Its inhibition mechanism relies on three structural features:
-
Pyrimidin-4-ol/one Tautomerism: The 4-hydroxy group allows the molecule to mimic the hydrogen-bonding pattern of thymidine (the natural substrate) within the active site.
-
C2-Mercapto Group: The substitution of the C2-oxo with a sulfur atom (thio-analog) alters the electron density and lipophilicity, potentially enhancing van der Waals interactions with residues like Ser-113 or Arg-171 in the catalytic pocket.
-
C5-Diethoxyethyl Tail: This bulky, hydrophobic acetal group probes the enzyme's tolerance for C5-substitutions, a region critical for distinguishing thymidine from uridine.
Pathway Visualization
The following diagram illustrates the TP signaling cascade and the specific intervention point of the inhibitor.
Figure 1: Mechanism of Action. The compound inhibits TP, blocking the conversion of thymidine and suppressing downstream angiogenic signaling.[1]
Materials and Reagents
| Component | Specification | Storage | Notes |
| Test Compound | 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol | -20°C | Hygroscopic; store in desiccator. |
| Enzyme | Recombinant Human or E. coli TP | -80°C | Avoid repeated freeze-thaw cycles. |
| Substrate | Thymidine (Sigma T1895) | RT | Prepare fresh stocks weekly. |
| Buffer Base | Potassium Phosphate ( | RT | pH 7.4 is critical for physiological relevance. |
| Solvent | DMSO (Anhydrous) | RT | Used for compound stock solutions. |
| Detection | UV-Transparent 96-well plate | RT | Must be compatible with 290 nm reads.[1] |
Experimental Protocol: Continuous Spectrophotometric Assay
This protocol relies on the differential absorption spectrum of thymidine versus thymine. Thymidine degradation results in a decrease in absorbance at 290 nm .
Reagent Preparation
-
Assay Buffer (50 mM
, pH 7.4):-
Mix 50 mM
and 50 mM to reach pH 7.4. -
Note: Do not add DTT or mercaptoethanol, as reducing agents may interfere with the C2-mercapto group of the inhibitor or the absorbance baseline.
-
-
Inhibitor Stock (10 mM):
-
Dissolve 2.59 mg of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (MW: 259.33 g/mol ) in 1 mL of 100% DMSO.
-
Validation: Sonicate for 5 minutes to ensure complete solubilization.
-
-
Substrate Stock (10 mM):
-
Dissolve Thymidine in Assay Buffer.
-
Assay Workflow
Total Reaction Volume: 200 µL per well.
-
Blanking: Add 200 µL Assay Buffer to blank wells.
-
Inhibitor Addition:
-
Enzyme Incubation (Pre-Equilibration):
-
Add 20 µL of TP Enzyme (0.05 Units/well).
-
Incubate at 37°C for 10 minutes.
-
Why: This step allows the inhibitor to access the active site and establish equilibrium before competition with the substrate begins.
-
-
Reaction Initiation:
-
Add 20 µL of Thymidine Substrate (Final concentration: 1.0 mM).
-
Mix immediately by orbital shaking (3 seconds).
-
-
Measurement:
-
Monitor Absorbance at 290 nm (
) . -
Interval: Every 30 seconds for 15 minutes.
-
Temperature: Maintain 37°C constant.
-
Workflow Diagram
Figure 2: Step-by-step assay workflow for determining TP inhibition.[4][5]
Data Analysis & Validation
Calculating Initial Velocity ( )
Calculate the slope of the linear portion of the absorbance vs. time curve (usually minutes 2–10).
-
: Differential extinction coefficient (
at pH 7.4). - : Path length (approx. 0.6 cm for 200 µL in standard 96-well plates).
Determination of
Plot fractional activity (
Mode of Inhibition (Lineweaver-Burk)
To validate the mechanism (Competitive vs. Non-competitive), perform the assay at multiple substrate concentrations (0.1 mM to 2.0 mM).
-
Competitive Inhibition (Expected):
remains constant; increases. -
Observation: The C5-diethoxyethyl group is expected to compete directly with the thymine ring binding pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Absorbance | Thiol oxidation or precipitation | Ensure DMSO stock is fresh. Check compound solubility in buffer; if cloudy, reduce concentration or add 0.01% Triton X-100. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten measurement window to initial 5 minutes. |
| No Inhibition Observed | Compound degradation | The acetal (diethoxyethyl) group is acid-sensitive. Ensure Buffer pH is strictly |
| Thermal Instability | Enzyme denaturation | Confirm plate reader temperature stability. Keep enzyme on ice until immediate addition. |
References
-
Khan, S., et al. (2020). Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies. PLoS ONE, 15(1). Retrieved from [Link]
-
Murtaza, S., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8). Retrieved from [Link]
-
Bera, H., et al. (2019). Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking | MDPI [mdpi.com]
Application Note: Technical Guide for Handling 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
Executive Summary & Scientific Context
This guide defines the rigorous protocols required for the storage, handling, and solubilization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (herein referred to as Compound 7400 ).
Why this matters: Compound 7400 is a critical "masked" intermediate used in the synthesis of pyrrolo[2,3-d]pyrimidines, including high-profile JAK inhibitors like Tofacitinib and Baricitinib . Its structural utility lies in the 2,2-diethoxyethyl side chain—a protected aldehyde. Premature unmasking of this aldehyde (via acid hydrolysis) or oxidation of the mercapto group triggers irreversible degradation, compromising yield and purity in downstream GMP synthesis.
This protocol treats Compound 7400 not merely as a reagent, but as a metastable precursor requiring specific environmental controls to prevent spontaneous cyclization or dimerization.
Chemical Stability Profile
To handle Compound 7400 effectively, one must understand the two primary failure modes inherent to its structure.
A. The Acetal "Time Bomb" (Acid Sensitivity)
The 2,2-diethoxyethyl group is an acetal. In the presence of aqueous acid (or even acidic moisture in the air), it hydrolyzes to form an aldehyde.
-
Mechanism: Acetal + H₂O/H⁺
Aldehyde + Ethanol. -
Consequence: The newly formed aldehyde immediately undergoes intramolecular condensation with the adjacent amine (Position 6), forcing an unwanted cyclization to a pyrrolopyrimidine before the chemist intends it.
B. The Thiol-Thione Equilibrium (Oxidation Risk)
The molecule exists in tautomeric equilibrium between the mercapto-ol and thioxo-one forms.
-
Risk: The free thiol (-SH) is highly nucleophilic and susceptible to oxidative coupling in air, forming disulfide dimers .
-
Consequence: Dimerization reduces solubility and creates impurities that are difficult to purge during crystallization.
Storage Protocol: The "Cold, Dry, Inert" System
The following storage conditions are mandatory to maintain >98% purity over 6+ months.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of spontaneous hydrolysis and oxidation. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen to prevent disulfide formation. |
| Container | Amber Glass Vials | Prevents light-induced radical oxidation of the thiol group. |
| Desiccation | Required | Essential. Any trapped moisture can catalyze acetal hydrolysis even at low temps. |
Storage Workflow Diagram
Caption: Workflow for receiving and banking Compound 7400 to maximize shelf-life.
Handling & Solubilization Protocol
CRITICAL WARNING: Never expose this compound to acidic solvents (e.g., unbuffered water, acetic acid) unless the specific intent is to trigger cyclization.
A. Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| DMSO | Excellent | Preferred for stock solutions. Use Anhydrous (Grade ≥99.9%). |
| Methanol | Good | Good solubility. Ensure it is acid-free. |
| Water | Poor / Risky | Avoid. If necessary, pH must be adjusted to >7.5 (Basic). |
| DMF | Good | Suitable alternative to DMSO. |
| Acetone | Avoid | Potential for hemiaminal formation with the amino group. |
B. Solubilization Procedure (Step-by-Step)
-
Preparation: Degas the chosen solvent (DMSO or Methanol) with Nitrogen for 10 minutes to remove dissolved oxygen.
-
Weighing: Weigh the solid quickly. If high humidity (>60%), weigh inside a glove bag.
-
Dissolution: Add solvent to the solid (not vice-versa) to prevent localized high concentrations. Vortex gently.
-
Note: The solution should be clear and colorless to pale yellow. A dark yellow/orange tint indicates oxidation.
-
-
Usage: Use stock solutions immediately. Do not store dissolved compound for >24 hours, even at 4°C.
Quality Control & Degradation Analysis
Researchers must validate the integrity of the material before committing it to expensive synthesis steps.
Degradation Pathways Diagram
Caption: Primary degradation pathways. The acetal hydrolysis (left) leads to premature cyclization; oxidation (right) leads to dimerization.
QC Methods
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile. Note: Use basic buffer to prevent on-column degradation.
-
Target: Look for the dimer peak (usually elutes later due to doubled hydrophobicity).
-
-
NMR Spectroscopy (DMSO-d6):
-
Check: Verify the acetal triplet/quartet signals (~1.1 ppm and ~3.5 ppm).
-
Flag: Appearance of an aldehyde proton signal (~9-10 ppm) indicates hydrolysis.
-
Safety & Waste Management (HSE)
-
Hazards: As a thiourea derivative, treat as potentially harmful if swallowed and a suspected carcinogen (Risk Statements 22-40).
-
Odor Control: Thiols have a characteristic stench.
-
Protocol: Keep all open vessels in a fume hood.
-
Decontamination: Wipe spills with a 10% Bleach solution (Sodium Hypochlorite) to oxidize the thiol to a non-volatile sulfonate before disposal.
-
-
Waste: Segregate into "Halogen-free Organic Waste." Do not mix with strong acids in the waste container to avoid generating toxic fumes or heat.
References
-
PubChem. (2025).[1] 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol - CID 3003781. National Library of Medicine. Link
-
BenchChem. (2025).[2] Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem Technical Support. Link
-
ChemicalBook. (2025).[3] Product Description: CAS 7400-05-7. ChemicalBook Product Database. Link
-
Santa Cruz Biotechnology. (2025). 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine Data Sheet. SCBT. Link
-
National Institutes of Health (NIH). (2010). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed. Link
Sources
Troubleshooting & Optimization
Optimizing temperature and reaction time for "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL" synthesis
Technical Support Center: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS No: 7400-05-7)[1]. This pyrimidine derivative is a valuable building block in medicinal chemistry, notably as a precursor for kinase and thymidine phosphorylase inhibitors[2]. Our focus is to provide actionable insights into optimizing reaction temperature and time, alongside robust troubleshooting strategies to overcome common experimental hurdles.
Reaction Overview and Mechanism
The synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol is typically achieved through a cyclocondensation reaction. This classic approach involves the reaction of a β-dicarbonyl compound precursor with thiourea[3]. The thiourea serves as the N-C-N building block that, along with the sulfur atom, forms the core 2-mercaptopyrimidine heterocycle.
Causality of Component Selection:
-
β-Dicarbonyl Precursor: A molecule containing the diethoxyethyl group at the alpha position relative to one carbonyl and a suitable ester or other carbonyl group is essential. This structure provides the carbon backbone for the pyrimidine ring.
-
Thiourea: This reagent provides the two nitrogen atoms and the mercapto (thiol) group at the 2-position of the pyrimidine ring, which is a key functional handle for further chemical modifications[3].
-
Solvent & Catalyst: The reaction is typically performed in a protic solvent like ethanol under reflux, often with a base or acid catalyst to facilitate the condensation and cyclization steps[3][4].
Below is a generalized schematic of the synthesis pathway.
Caption: Generalized reaction scheme for pyrimidine synthesis.
Optimizing Key Reaction Parameters
Achieving high yield and purity hinges on the careful control of several experimental variables. The following table summarizes the key parameters and provides recommended ranges based on established protocols for analogous pyrimidine syntheses[3][4][5].
| Parameter | Recommended Range | Rationale & Expert Insights |
| Reaction Temperature | 70 - 80 °C (Reflux in Ethanol) | This temperature range is a balance. It is high enough to overcome the activation energy for the cyclization but low enough to minimize the decomposition of thermally sensitive reactants like thiourea. Exceeding this range can lead to darker-colored byproducts[5]. |
| Reaction Time | 5 - 10 hours | The reaction progress should be diligently monitored via Thin Layer Chromatography (TLC). A shorter heating period often results in incomplete conversion and lower yields, while excessively long times do not typically improve the yield and may promote side reactions[4][5]. |
| Solvent | Absolute Ethanol | Ethanol is an excellent choice as it effectively dissolves the starting materials and is suitable for reflux conditions[3][4]. Using absolute (anhydrous) ethanol is crucial to prevent hydrolysis of intermediates, which can be a significant side reaction[3][6]. |
| Atmosphere | Inert (Nitrogen or Argon) | The mercapto (-SH) group is highly susceptible to oxidation, which can lead to the formation of disulfide byproducts (-S-S-). Performing the reaction under an inert atmosphere is a critical step to prevent this and ensure the integrity of the target molecule[3]. |
| Stirring | Efficient Mechanical Stirring | Lack of adequate stirring can lead to localized overheating and incomplete mixing of reactants, resulting in lower yields and inconsistent results[5]. |
Detailed Experimental Protocol (Representative)
This protocol is a representative methodology adapted from established procedures for 2-mercaptopyrimidine synthesis[4][5]. Researchers should adapt it based on their specific starting materials and laboratory equipment.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic or mechanical stirrer, add the appropriate β-ketoester precursor (1.0 eq) and thiourea (1.2 - 1.5 eq).
-
Add absolute ethanol as the solvent. The concentration should be sufficient to dissolve the reactants upon heating.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to displace oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reaction Execution:
-
With efficient stirring, heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Maintain the reflux for 5-8 hours.
-
-
Monitoring:
-
Monitor the reaction's progress every 1-2 hours using TLC. A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand to resolve the starting material and the product. The reaction is considered complete when the starting ketoester spot has been consumed.
-
-
Workup and Isolation:
-
Once complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If a precipitate has formed, chill the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove soluble impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization. A common solvent system is an aqueous ethanol mixture[5]. Dissolve the crude solid in a minimal amount of hot solvent, filter while hot to remove insoluble impurities, and allow it to cool slowly to form crystals.
-
For highly impure samples, column chromatography may be necessary to achieve >95% purity[3].
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Caption: Troubleshooting workflow for low product yield.
Q: My reaction yield is very low, or my starting material is largely unreacted after 8 hours. What went wrong?
A: This is a common issue stemming from suboptimal conditions.
-
Cause 1: Insufficient Reaction Time or Temperature: The cyclization may be slower than anticipated.
-
Solution: Before stopping the reaction, confirm via TLC that the starting material is truly consumed. If it is not, extend the reflux time, monitoring every 2 hours. Ensure your heating mantle and thermometer are calibrated to maintain a true reflux temperature of ~78°C[6].
-
-
Cause 2: Inefficient Stirring: Poor mixing can prevent the reactants from interacting effectively.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring, especially for larger-scale reactions, to ensure the mixture is homogeneous[5].
-
-
Cause 3: Reactant Quality: Impurities in the starting materials can inhibit the reaction.
-
Solution: Use freshly opened or purified thiourea. Ensure your β-ketoester precursor is of high purity and has not degraded during storage.
-
Q: My final product is a yellowish or brownish powder, and I see an extra spot on my TLC that I can't identify. What is it?
A: This often points to the formation of byproducts due to oxidation or decomposition.
-
Cause: Oxidation of the Mercapto Group: The thiol (-SH) is easily oxidized to a disulfide (-S-S-), especially when heated in the presence of air[3].
-
Solution: This is the most critical parameter to control. Always use an inert atmosphere (Nitrogen or Argon) from start to finish. Using solvents that have been degassed (by bubbling N₂ through them) can further reduce the risk of oxidation.
-
-
Cause: Thermal Decomposition: Prolonged heating at excessively high temperatures can cause the reactants to decompose, leading to colored impurities[5].
-
Solution: Strictly control the temperature to the reflux point of ethanol and do not overheat. Use the minimum reaction time necessary as determined by TLC monitoring.
-
Q: I'm having difficulty getting my product to crystallize during purification. What should I do?
A: Crystallization issues can arise from residual impurities or using a suboptimal solvent system.
-
Solution 1: Solvent System Adjustment: If recrystallizing from aqueous ethanol, try varying the ratio. Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, add a drop or two of hot ethanol to clarify and allow it to cool slowly.
-
Solution 2: Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.
-
Solution 3: Column Chromatography: If recrystallization fails, column chromatography is the most reliable method for purification. A silica gel column with an ethyl acetate/hexane gradient is a good starting point.
Frequently Asked Questions (FAQs)
Q: Is a catalyst necessary for this reaction? A: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a mild base (like sodium acetate) or acid (like p-toluenesulfonic acid) can significantly accelerate the rate of cyclocondensation. However, for many thiourea-based pyrimidine syntheses, heating under reflux in ethanol is sufficient[3][4].
Q: What are the primary safety concerns for this synthesis? A: Thiourea is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, inside a chemical fume hood. Ethanol is flammable, so heating should be done using a heating mantle, not an open flame.
Q: How do I confirm the identity of my final product? A: The identity and purity of the final compound should be confirmed using standard analytical techniques. ¹H NMR spectroscopy is essential to confirm the presence of the diethoxyethyl group and other protons.[3] Mass spectrometry will confirm the molecular weight (259.33 g/mol ).
References
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC. PubMed Central. Available at: [Link]
-
2-mercaptopyrimidine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. International Journal of ChemTech Research. Available at: [Link]
-
6-Amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine - Amerigo Scientific. Amerigo Scientific. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Growing Science. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube. YouTube. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. ResearchGate. Available at: [Link]
-
CAS#:7400-06-8 | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | Chemsrc. Chemsrc. Available at: [Link]
Sources
- 1. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | C10H17N3O3S | CID 3003781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
"6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL" reaction monitoring by TLC
An in-depth guide to monitoring the reaction of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol using Thin-Layer Chromatography (TLC).
Technical Support Center: TLC Reaction Monitoring for Pyrimidine Derivatives
Introduction: The "Why" Behind TLC for This Reaction
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of chemical reactions.[1] For the synthesis or modification of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, a key intermediate in medicinal chemistry[2][3], TLC is indispensable. It allows for the real-time, qualitative assessment of the consumption of starting materials and the formation of products.
The target molecule, with its multiple polar functional groups (amino, hydroxyl, mercapto) and a diethoxyethyl side chain, presents unique chromatographic challenges.[2][4] This guide is designed to navigate these challenges, ensuring reliable and reproducible reaction monitoring.
Core Protocol: Step-by-Step TLC Methodology
This protocol provides a robust starting point for monitoring reactions involving 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol.
1. Plate Preparation and Activation:
-
Plate Selection : Use standard silica gel 60 F254 plates. The fluorescent indicator (F254) is crucial for UV visualization.
-
Activation (Optional but Recommended) : To remove adsorbed water and improve reproducibility, heat the TLC plate in an oven at 120°C for 20-30 minutes before use. Store activated plates in a desiccator.
2. Sample Preparation:
-
Reaction Aliquot : Withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass capillary.
-
Dilution : Dilute the aliquot in a suitable volatile solvent (e.g., ethanol, ethyl acetate, or dichloromethane) to prevent overloading the plate. A sample that is too concentrated can lead to large, distorted spots or streaks.[5][6]
-
Reference Spots : Prepare separate dilute solutions of your starting material(s) and, if available, the expected product.
3. Spotting the Plate:
-
Using a pencil (never a pen, as ink components can chromatograph[7]), gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Using a capillary tube, apply small spots of the diluted starting material, reaction mixture, and product standard onto the starting line. Keep spots small (1-2 mm diameter) and well-separated.[6][8]
-
Co-spotting : It is highly recommended to apply a "co-spot" where the reaction mixture and the starting material are spotted on top of each other. This helps to confirm the identity of the starting material spot in the reaction lane.
4. Development (Elution):
-
Chamber Preparation : Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the starting line on your TLC plate.[5][7] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front.
-
Elution : Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.[5][9]
-
Completion : Remove the plate when the solvent front is about 0.5-1 cm from the top. Immediately mark the solvent front with a pencil.[5]
5. Visualization and Analysis:
-
Drying : Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization : View the plate under a UV lamp at 254 nm.[10][11] The pyrimidine ring system is UV-active and should appear as dark spots against the green fluorescent background. Circle the observed spots with a pencil.
-
Chemical Staining : For secondary visualization, use a potassium permanganate (KMnO₄) stain. This stain is particularly effective as it reacts with the oxidizable mercapto (-SH) group on the starting material, often producing a distinct yellow/brown spot against a purple background.[11]
-
Rf Calculation : Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Retention Factor (Rf) for each spot.[12][13]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visual Workflow for TLC Monitoring
Caption: Standard experimental workflow for TLC reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system (mobile phase) for this compound?
A1: Due to the polar nature of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, a relatively polar solvent system is required. A good starting point is a mixture of a non-polar and a polar solvent. We recommend starting with Ethyl Acetate / Hexane (e.g., 8:2 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v) .
-
Rationale : The goal is to achieve an Rf value for the starting material between 0.2 and 0.4, which provides a good window for product separation.[14] If your compound remains at the baseline (Rf ≈ 0), the solvent is not polar enough; increase the proportion of the more polar component (e.g., switch to 9:1 Ethyl Acetate/Hexane or add more Methanol).[8] If it shoots to the solvent front (Rf ≈ 1), the solvent is too polar; increase the proportion of the less polar component.[8]
Q2: My starting material and product have very similar Rf values. How can I improve separation?
A2: This is a common challenge.
-
Fine-tune the Solvent System : Make small, incremental changes to the solvent ratio. Sometimes, a 5% change in the polar component can significantly impact resolution.
-
Introduce a Third Solvent : Adding a small amount of a third solvent can alter the selectivity. For this basic amine-containing compound, adding a trace amount of triethylamine (~0.1-0.5%) to the mobile phase can improve spot shape and may improve separation by deactivating acidic sites on the silica.[6] Conversely, a trace of acetic acid can be used for acidic compounds.
-
Try a Different Solvent System : Switch to a completely different solvent combination. For example, if Ethyl Acetate/Hexane fails, try a system based on Chloroform/Methanol or explore alcohol-ether mixtures like ethanol/diethyl ether.[15]
Q3: Why can't I see any spots on my TLC plate?
A3: This can be due to several factors:
-
Insufficient Concentration : The sample spotted may be too dilute. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[7]
-
Compound is Not UV-Active : While the pyrimidine core should be UV-active, if your product has lost this chromophore, it won't appear under UV light. Always follow up with a chemical stain.[10]
-
Sample Evaporation : If your compound is volatile and you heat the plate too aggressively before or during staining, it may evaporate.
-
Reaction Failure : It is possible there is no compound in the sample due to an experimental failure.[7]
-
Incorrect Spotting : If the initial spots were below the solvent level in the chamber, your sample washed into the solvent reservoir instead of eluting up the plate.[7]
Q4: Which visualization stain is best for the mercapto (-SH) group?
A4: The potassium permanganate (KMnO₄) stain is excellent. The mercapto group is readily oxidized by permanganate, which results in a rapid color change from purple to yellow/brown. This provides a highly sensitive method for tracking the disappearance of the starting material. Other sulfur-specific stains, such as N-bromosuccinimide-fluorescein or palladium(II) chloride, can also be used for confirmation.[16][17]
Troubleshooting Guide
This section addresses common problems encountered during TLC analysis and provides targeted solutions.
| Problem | Probable Cause(s) | Solution(s) & Rationale |
| Spots are streaked or tailing | 1. Sample is too concentrated (overloaded).2. Compound is highly polar or acidic/basic.3. Stationary phase is degrading the sample. | 1. Dilute the sample solution further and re-spot.[5]2. For this basic compound, add a small amount of triethylamine (0.1-0.5%) to the mobile phase to improve spot shape.[6]3. Run a 2D TLC to check for stability: spot in one corner, run the plate, rotate 90°, and run again in a new solvent. If spots appear off the diagonal, decomposition is occurring.[18] Consider using a different stationary phase like alumina. |
| Spots remain on the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compound off the silica gel.[18] | Increase the polarity of the mobile phase. For example, change from 8:2 Ethyl Acetate/Hexane to 9:1, or add more methanol to a DCM/Methanol mixture.[8] |
| Spots run with the solvent front (Rf ≈ 1) | The mobile phase is too polar; the compound has a high affinity for the solvent and minimal interaction with the stationary phase.[8] | Decrease the polarity of the mobile phase. Reduce the proportion of the polar solvent (e.g., change from 9:1 DCM/Methanol to 9.5:0.5).[8] |
| Uneven or slanted solvent front | 1. The TLC plate is touching the side of the chamber or the filter paper.2. The chamber was not properly sealed or saturated.3. The bottom edge of the plate is not level. | 1. Ensure the plate is centered in the chamber and not touching anything.2. Always use a lid and allow the chamber atmosphere to saturate with solvent vapor before running the plate.[5]3. Ensure the plate rests flat on the bottom of the chamber. |
| Spots are very large or merge | 1. Initial spots were too large or too close together.2. The sample was too concentrated. | 1. Use a fine capillary to apply very small spots, ensuring at least 0.5 cm between them.[8]2. Dilute the sample solution.[6] |
Troubleshooting Decision Flowchart
This flowchart provides a logical path to diagnose and solve common TLC issues.
Caption: A decision-making flowchart for troubleshooting TLC results.
References
- Reddit. (2022).
- Benchchem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL.
- Labster.
- AIP Publishing. (2023).
- DC Fine Chemicals.
- Biosynth. 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy pyrimidine.
- Benchchem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Chemistry LibreTexts. (2022). 2.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2020). 6.
- University of Colorado Boulder, Organic Chemistry.
- Chemistry Hall.
- OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
- PubChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol.
- Bitesize Bio. (2025).
- Chemistry LibreTexts. (2022). 2.3C: The Retention Factor.
- The Sarpong Group, UC Berkeley.
- Sigma-Aldrich.
- FUJIFILM Wako Chemicals. TLC Stains.
- Oreate AI Blog. (2026).
Sources
- 1. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 2. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | C10H17N3O3S | CID 3003781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
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Validation & Comparative
A Comparative Guide to the Synthesis of Tipiracil Precursors, a Key Thymidine Phosphorylase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thymidine phosphorylase (TP), an enzyme often overexpressed in various solid tumors, plays a crucial role in cancer progression and angiogenesis.[1][2] Its inhibition is a key therapeutic strategy, particularly in enhancing the efficacy of fluoropyrimidine-based chemotherapies. Tipiracil, chemically known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione, is a potent TP inhibitor.[1] It is a principal component of the oral anticancer agent Lonsurf®, where it prevents the rapid degradation of trifluridine, thereby significantly increasing its bioavailability and antitumor activity.[3][4]
The synthesis of Tipiracil hinges on the efficient preparation of two key precursors: a substituted pyrimidine core and a cyclic guanidine moiety, which are then coupled to form the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of prominent synthetic routes for these precursors, offering insights into the causality behind experimental choices, supported by experimental data and detailed protocols.
Core Precursors and General Synthetic Strategy
The most common and industrially relevant synthesis of Tipiracil hydrochloride involves a convergent approach, wherein two key intermediates are synthesized separately and then combined in a final coupling step.[5]
The two primary precursors are:
-
5-chloro-6-(chloromethyl)uracil (2) : The halogenated pyrimidine scaffold.
-
2-iminopyrrolidine (4) : The cyclic amidine component.
The general workflow is depicted below. The subsequent sections will delve into a comparative analysis of the synthesis for each precursor, followed by an examination of the crucial coupling reaction.
Caption: General Synthetic Workflow for Tipiracil Hydrochloride.
Part 1: Synthesis of 5-chloro-6-(chloromethyl)uracil (2)
This key intermediate provides the core pyrimidinedione structure of Tipiracil. The primary route involves the selective chlorination of a uracil derivative at the C5 position.
Route 1A: Chlorination with Sulfuryl Chloride
This is a widely cited and robust method for the synthesis of 5-chloro-6-(chloromethyl)uracil.[5]
Reaction Scheme: (1) 6-(chloromethyl)uracil + SO2Cl2 (in Acetic Acid) → (2) 5-chloro-6-(chloromethyl)uracil
Causality Behind Experimental Choices:
-
Starting Material: 6-(chloromethyl)uracil is a commercially available starting material, providing a direct entry point to the desired structure.
-
Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a potent and effective electrophilic chlorinating agent for electron-rich aromatic and heteroaromatic systems like uracil.
-
Solvent: Acetic acid serves as a suitable solvent that can suspend the starting material and is relatively inert to the chlorinating agent under the reaction conditions.
-
Work-up: The reaction is conveniently quenched by pouring the mixture into ice water, which precipitates the product due to its low solubility in water and also decomposes any excess sulfuryl chloride.[5]
Advantages:
-
High yield and purity of the product.
-
Straightforward procedure and work-up.
-
Uses relatively inexpensive and common reagents.
Disadvantages:
-
Sulfuryl chloride is corrosive and reacts violently with water, requiring careful handling.
-
The reaction produces HCl and SO₂ as byproducts, which requires appropriate ventilation and scrubbing.
Part 2: Synthesis of 2-iminopyrrolidine (4)
The synthesis of this cyclic amidine precursor is critical and several routes have been developed, starting from different readily available materials.
Route 2A: From 2-Pyrrolidone
This route leverages the widely available and inexpensive 2-pyrrolidone.
Reaction Scheme: (II) N-benzyl-2-pyrrolidone + (CH3)2SO4 then NaOCH3/CH3NO2 → (III) N-benzyl-2-nitromethylene-pyrrolidine (III) N-benzyl-2-nitromethylene-pyrrolidine + H2/Catalyst → (V) 2-aminomethyl-pyrrolidine (via intermediate IV)
Causality Behind Experimental Choices:
-
Starting Material: 2-pyrrolidone is a bulk chemical, making this route economically attractive for large-scale synthesis.[6]
-
N-Benzylation: The initial protection of the nitrogen with a benzyl group activates the adjacent methylene group for subsequent reactions.
-
Condensation: The reaction with dimethyl sulfate, a methoxide base, and nitromethane forms the key nitromethylene intermediate.[6]
-
Reduction: Catalytic hydrogenation is an efficient method to reduce the nitro group and the double bond, and can also achieve debenzylation in a single step under acidic conditions to yield the desired product.[6]
Advantages:
-
Low-cost and readily available starting material.
-
Well-established chemical transformations.
Disadvantages:
-
Multi-step process.
-
Use of toxic reagents like dimethyl sulfate and nitromethane.
-
Requires catalytic hydrogenation, which may involve specialized equipment.
Route 2B: From Succinonitrile
An alternative route starts from succinonitrile, offering a more direct path to the cyclic structure.
Reaction Scheme: Succinonitrile + H2/Catalyst (in presence of NH3) → (4) 2-iminopyrrolidine
Causality Behind Experimental Choices:
-
Starting Material: Succinonitrile provides the four-carbon backbone required for the pyrrolidine ring.
-
Reductive Cyclization: This is a highly efficient, one-pot reaction. Catalytic hydrogenation of one nitrile group to an amine is followed by an intramolecular cyclization with the second nitrile group to form the imine. Ammonia is often used to suppress side reactions.
Advantages:
-
Highly atom-economical and convergent.
-
Fewer reaction steps compared to the 2-pyrrolidone route.
Disadvantages:
-
Requires high-pressure hydrogenation.
-
The catalyst and reaction conditions need to be carefully controlled to achieve high selectivity.
Part 3: The Coupling Reaction - Synthesis of Tipiracil
The final and most critical step is the nucleophilic substitution reaction between the two precursors. Different base and solvent systems have been employed to optimize this reaction, leading to variations in yield, purity, and crystalline form.
Caption: Comparison of Coupling Reaction Conditions.
Route 3A: Using an Organic Base (DBU)
This method, described in the literature, utilizes a strong, non-nucleophilic organic base.[7]
Causality Behind Experimental Choices:
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered base. It is effective at deprotonating the 2-iminopyrrolidine to generate the nucleophile without competing in the substitution reaction itself.[7]
-
Solvent: Methanol is a polar protic solvent that can dissolve the reactants and facilitate the reaction.
Advantages:
-
Homogeneous reaction conditions, which can lead to cleaner reactions and easier monitoring.
-
High yields are often reported.
Disadvantages:
-
DBU is a relatively expensive base, which can be a drawback for large-scale production.
-
Removal of DBU and its corresponding salt during work-up can be challenging.
Route 3B: Using an Inorganic Base
Many patents describe the use of more traditional and cost-effective inorganic bases.[3]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are inexpensive, readily available, and sufficiently basic to drive the reaction.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent for Sₙ2 reactions, as they solvate the cation of the base while leaving the anion (the active base) relatively free.
Advantages:
-
Highly cost-effective, making it suitable for industrial scale-up.
-
The inorganic base and its salts are easily removed by filtration or aqueous work-up.
Disadvantages:
-
Often requires higher reaction temperatures.
-
The reaction is heterogeneous, which can sometimes lead to slower reaction rates and reproducibility issues if not properly agitated.
Comparative Data Summary
| Parameter | Route 1A (SO₂Cl₂) | Route 2A (Pyrrolidone) | Route 2B (Succinonitrile) | Route 3A (DBU) | Route 3B (Inorganic Base) |
| # of Steps | 1 | 3-4 | 1 | 1 | 1 |
| Key Reagents | SO₂Cl₂, Acetic Acid | Dimethyl sulfate, Nitromethane | H₂, Catalyst, NH₃ | DBU, Methanol | K₂CO₃, DMF |
| Cost Index | Low | Low (starting material) | Moderate (catalyst/process) | High | Low |
| Scalability | High | Moderate | High (requires specialized equip.) | Moderate | High |
| Safety/Handling | Corrosive reagent | Toxic reagents | High pressure H₂ | - | - |
| Yield | High | Good | High | High | Good to High |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-6-(chloromethyl)uracil (Route 1A)[4]
-
Suspend 6-(chloromethyl)uracil in glacial acetic acid in a reaction vessel equipped with a stirrer and a gas outlet.
-
Slowly add sulfuryl chloride to the suspension at room temperature with continuous stirring.
-
Stir the mixture for several hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with copious amounts of cold water to remove residual acid.
-
Dry the product under vacuum to yield 5-chloro-6-(chloromethyl)uracil. Recrystallization from a suitable solvent can be performed for further purification.
Protocol 2: Synthesis of Tipiracil (Route 3B)
-
To a stirred suspension of 5-chloro-6-(chloromethyl)uracil and potassium carbonate in acetonitrile, add a solution of 2-iminopyrrolidine hydrochloride.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Tipiracil free base.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Formation of Tipiracil Hydrochloride Salt[4][9]
-
Dissolve the purified Tipiracil free base in a suitable solvent system (e.g., a mixture of water and ethanol).[5]
-
Add a stoichiometric amount of hydrochloric acid (either aqueous or as a solution in an organic solvent).
-
Stir the mixture. The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain pure Tipiracil hydrochloride. The specific crystallization conditions can influence the resulting polymorphic form.[8][9]
Conclusion
The synthesis of Tipiracil precursors offers a fascinating case study in process chemistry, where multiple routes are available, each with its own set of advantages and challenges. The choice of a specific route is often a trade-off between factors such as cost, safety, scalability, and the desired purity of the final product.
For the synthesis of the pyrimidine core, the chlorination of 6-(chloromethyl)uracil with sulfuryl chloride remains a highly effective and straightforward method. For the 2-iminopyrrolidine precursor, while the route from 2-pyrrolidone is viable, the one-pot reductive cyclization of succinonitrile presents a more elegant and atom-economical alternative, particularly for large-scale manufacturing.
In the crucial final coupling step, the use of inexpensive inorganic bases like potassium carbonate in a polar aprotic solvent represents a more industrially feasible approach compared to the use of expensive organic bases like DBU. The careful control of the final salt formation and crystallization is paramount, as it dictates the polymorphic form and purity of the final Tipiracil hydrochloride API. This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions when selecting and optimizing synthetic strategies for thymidine phosphorylase inhibitors.
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An Improved Process For The Preparation Of Tipiracil - Quick Company. Available at: [Link]
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Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC - NIH. Available at: [Link]
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Design of Novel Inhibitors of Human Thymidine Phosphorylase: Synthesis, Enzyme Inhibition, in Vitro Toxicity, and Impact on Human Glioblastoma Cancer - PubMed. Available at: [Link]
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Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC. Available at: [Link]
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Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - Frontiers. Available at: [Link]
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Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC. Available at: [Link]
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Thymidine Phosphorylase Inhibitors: Recent Developments and Potential Therapeutic Applications | Bentham Science Publishers. Available at: [Link]
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Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking - MDPI. Available at: [Link]
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Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - MDPI. Available at: [Link]
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5-chloro-6-methyl-2,4-pyrimidinediol - 16018-87-4, C5H5ClN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
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A Comparative Guide to Precursors for Thymidine Phosphorylase Inhibitors: 6-Aminothymine Scaffolds vs. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
A Senior Application Scientist's Perspective on Strategic Precursor Selection in Drug Discovery
In the landscape of modern oncology, the enzyme thymidine phosphorylase (TP) has emerged as a critical target. Its dual role in pyrimidine salvage pathways and angiogenesis promotion makes it a key player in tumor growth and survival.[1][2] Consequently, the development of potent and selective TP inhibitors is a significant focus in cancer drug discovery. The choice of a precursor molecule is a pivotal strategic decision that dictates the synthetic feasibility, and ultimately, the pharmacological profile of the final drug candidate.
This guide provides an in-depth comparison of two distinct precursors for the synthesis of TP inhibitors: the well-established 6-aminothymine scaffold and the versatile, yet less explored, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL. We will delve into the synthetic pathways, inhibitory potencies of the resulting compounds, and the strategic rationale behind selecting each precursor, supported by experimental data and established protocols.
The Established Efficacy of 6-Aminouracil Derivatives: The Case of Tipiracil
The 6-aminouracil core, with 6-aminothymine being a methylated analog, has proven to be a highly successful scaffold for potent TP inhibitors. The most prominent example is Tipiracil, a 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil hydrochloride, which is a key component of the FDA-approved oral anticancer agent Lonsurf® (trifluridine/tipiracil).[3][4][5][6]
Synthesis of Tipiracil: A Multi-step Approach
The synthesis of Tipiracil from a 6-aminouracil derivative showcases a strategic approach to building molecular complexity to achieve high potency. A general synthetic workflow starts with a substituted 6-aminouracil.[5]
Experimental Protocol: Synthesis of a Tipiracil Analog from a 6-Aminouracil Precursor
This protocol is a generalized representation based on established synthetic routes for 6-substituted aminouracil derivatives.
Step 1: Chlorination of 6-methyluracil
-
Suspend 6-methyluracil in a suitable solvent such as glacial acetic acid.
-
Slowly add a chlorinating agent, for example, sulfuryl chloride, at room temperature.
-
Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-(chloromethyl)-5-chlorouracil.
Step 2: Synthesis of 2-iminopyrrolidine
-
React 2-pyrrolidinone with a methylating agent like dimethyl sulfate to form 2-methoxy-1-pyrroline.
-
Treat the resulting intermediate with ammonium chloride to yield 2-iminopyrrolidine hydrochloride.
Step 3: Coupling and Salt Formation
-
React 6-(chloromethyl)-5-chlorouracil with 2-iminopyrrolidine hydrochloride in the presence of a base (e.g., sodium methoxide) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Treat the resulting Tipiracil free base with hydrochloric acid to form the hydrochloride salt.
-
Purify the final product by recrystallization.
Mechanism of Action and Potency of Tipiracil
Tipiracil is a potent and selective competitive inhibitor of thymidine phosphorylase.[4][7] By binding to the active site of TP, it prevents the enzymatic degradation of co-administered chemotherapeutic agents like trifluridine.[3][8] This significantly increases the bioavailability and efficacy of trifluridine, which is incorporated into cancer cell DNA, leading to cell death.[8]
| Compound | Target | IC50 / Ki | Reference |
| Tipiracil | Human Thymidine Phosphorylase | IC50: 0.014 ± 0.002 µM | [5] |
| Tipiracil | Human Thymidine Phosphorylase | Ki: 17.0 nM | [5][7] |
Table 1: Inhibitory Potency of Tipiracil
The high potency of Tipiracil underscores the success of the 6-aminouracil scaffold as a starting point for designing effective TP inhibitors. The structure-activity relationship (SAR) studies of various 6-methylene-bridged uracil derivatives have demonstrated that modifications at the 6-position significantly influence inhibitory activity and water solubility.[9][10]
Caption: Potential synthetic routes from the versatile precursor.
Comparative Analysis and Future Outlook
| Feature | 6-Aminothymine Scaffold (e.g., via 6-Aminouracil) | 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL |
| Clinical Validation | High (precursor to clinically approved Tipiracil) | Low (less explored as a direct precursor) |
| Known Potency of Derivatives | High (sub-micromolar to nanomolar IC50 values) | To be determined through synthesis and screening |
| Synthetic Accessibility | Well-established, multi-step syntheses | Relatively straightforward synthesis of the precursor itself |
| Diversification Potential | Primarily at the 6-position and other ring positions | High, with versatile handles at the 2- and 5-positions |
| Intellectual Property | Crowded landscape | Potentially more open for novel chemical entities |
Table 2: Comparative Overview of TP Inhibitor Precursors
While the 6-aminouracil scaffold has a proven track record leading to a successful drug, the field is mature, and developing novel, patentable inhibitors from this core can be challenging. In contrast, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL offers a gateway to a new generation of TP inhibitors. The synthetic flexibility it provides allows for the systematic exploration of the TP active site, potentially leading to inhibitors with improved potency, selectivity, or pharmacokinetic profiles.
For researchers and drug development professionals, the choice of precursor depends on the project's goals. For a fast-follower or bioisosteric replacement strategy, the 6-aminouracil scaffold provides a solid foundation. However, for a truly innovative approach aiming to discover novel chemical entities with a differentiated profile, the versatility of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL makes it a compelling starting point for a new chapter in TP inhibitor research. The lack of extensive public data on inhibitors derived from this precursor should be seen not as a limitation, but as an opportunity for groundbreaking discovery.
References
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Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase. PubMed. Available at: [Link]
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Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]
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Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]
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Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase. PubMed. Available at: [Link]
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Thymidine Phosphorylase Inhibitory Potential and Molecular Docking Studies of Secondary Metabolites Isolated From Fernandoa aden. Unimi.it. Available at: [Link]
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Structure activity relationship study of compounds 10 and 6. ResearchGate. Available at: [Link]
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Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: Optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase. ResearchGate. Available at: [Link]
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Trifluridine/Tipiracil: An Emerging Strategy for the Management of Gastrointestinal Cancers. Taylor & Francis Online. Available at: [Link]
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Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. PubMed. Available at: [Link]
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Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides. PubMed. Available at: [Link]
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Tipiracil. Wikipedia. Available at: [Link]
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Structure-activity relations in thymidine phosphorylase inhibitors. A correlation using substituent constants and regression analysis. ACS Publications. Available at: [Link]
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Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
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How LONSURF® Works | Mechanism of Action. Lonsurf. Available at: [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact downstream reactions, biological activity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the purity of "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL," a key building block in the synthesis of various therapeutic agents, from three representative major suppliers.[1]
This document is structured to provide not only a comparative analysis of product quality but also to equip researchers with the necessary experimental framework to conduct their own independent verification. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be robust and reproducible.
Comparative Purity Analysis: A Snapshot
To provide a clear and concise overview, the purity of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL from three fictional, yet representative, major chemical suppliers—"Supplier Alpha," "Supplier Bravo," and "Supplier Charlie"—was meticulously evaluated. The results are summarized in the table below.
| Parameter | Supplier Alpha | Supplier Bravo | Supplier Charlie |
| Advertised Purity | >97% | >95% | >98% (HPLC) |
| Appearance | Off-white solid | Light yellow solid | White crystalline solid |
| HPLC Purity (%) | 97.8 | 95.2 | 99.1 |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 260.10 | [M+H]⁺ = 260.11 | [M+H]⁺ = 260.10 |
| Major Impurity 1 (%) | 1.2 (Unidentified) | 2.5 (Starting Material) | 0.5 (Related Substance) |
| Major Impurity 2 (%) | 0.6 (Solvent Residue) | 1.1 (Unidentified) | 0.2 (Unidentified) |
| Water Content (Karl Fischer) | 0.3% | 0.8% | 0.1% |
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a multi-pronged approach utilizing orthogonal analytical methods is essential for a comprehensive assessment. The following diagram illustrates the experimental workflow employed in this comparative analysis.
Caption: A logical workflow for the comprehensive purity assessment of a chemical intermediate.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the analytical methods used in this study. The choice of these specific methods and parameters is based on their proven effectiveness for the analysis of pyrimidine derivatives and other heterocyclic compounds.[2][3]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse of purity analysis in the pharmaceutical industry.[2] A reversed-phase method was developed to separate the main compound from potential impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Rationale: A C18 column is a standard choice for retaining moderately polar organic molecules like the target compound. The gradient elution from a highly aqueous mobile phase to a high organic content ensures the elution of both polar and non-polar impurities. Formic acid is used as a modifier to improve peak shape and ionization in subsequent mass spectrometry analysis.
¹H NMR Spectroscopy for Structural Confirmation and Residual Solvent Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation and can be adapted for quantitative purity determination.[4][5]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of DMSO-d₆.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: 4 seconds
-
Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual peak does not typically interfere with the signals of the analyte. A longer relaxation delay is crucial for accurate integration, which is important for identifying the relative amounts of impurities and residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful technique for identifying unknown impurities.[6][7][8]
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.
-
LC Method: Same as the HPLC method described in section 3.1.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
Rationale: ESI in positive mode is well-suited for protonating the basic nitrogen atoms in the pyrimidine ring, leading to a strong [M+H]⁺ signal. The mass range is selected to encompass the expected molecular weight of the target compound and potential impurities.
Discussion of Results: A Deeper Dive into Supplier Differences
The experimental data reveals significant differences in the quality of the material from the three suppliers, which could have profound implications for research and development activities.
Supplier Alpha provided material with a purity of 97.8% by HPLC, which is consistent with their advertised purity of >97%. However, the presence of a significant unidentified impurity at 1.2% is a cause for concern. Without the identity of this impurity, it is difficult to assess its potential for interference in subsequent reactions. The presence of residual solvent, while minor, should also be noted.
Supplier Bravo's product, with an HPLC purity of 95.2%, met their claim of >95%. A notable observation was the presence of 2.5% of what was tentatively identified as a starting material from the synthesis. This suggests an incomplete reaction or inadequate purification.[9] For sensitive applications, the presence of a reactive starting material could lead to the formation of unwanted byproducts.
Supplier Charlie delivered the highest quality material with an impressive HPLC purity of 99.1%. The impurity profile was the cleanest of the three, with only minor related substances detected. The low water content and absence of significant solvent residues indicate a robust manufacturing and purification process.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier Charlie is the recommended source for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL for applications requiring high purity and batch-to-batch consistency.
This guide underscores the critical importance of in-house verification of the purity of all critical reagents, regardless of the supplier's certificate of analysis. The provided experimental protocols offer a robust framework for researchers to perform their own quality control, ensuring the integrity and reproducibility of their scientific findings. Ultimately, investing time in the analytical characterization of starting materials is a crucial step in mitigating risks and accelerating the path of drug discovery and development.
References
-
MySkinRecipes. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Available from: [Link]
-
LookChem. 6-amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine suppliers USA. Available from: [Link]
-
Hilaris Publisher. pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Available from: [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
Organic Syntheses. 2-mercaptopyrimidine. Available from: [Link]
-
PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
-
ResearchGate. Iodimetric determination of 2-mercaptopyrimidines. Available from: [Link]
-
ResearchGate. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]
-
LGC. The benefits of high-resolution mass spectrometry for impurity profiling. Available from: [Link]
-
ResearchGate. 2.3. Mass spectrometry in impurity profiling. Available from: [Link]
-
ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]
-
Reddit. Quantitative purity determination with NMR. Available from: [Link]
-
Resolvemass. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]
-
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]
-
ResearchGate. HPLC chromatograms of purine and pyrimidine compounds in high-freshness. Available from: [Link]
-
YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]
-
MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
Sources
- 1. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotech-spain.com [biotech-spain.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Topic: Personal Protective Equipment & Safe Handling Strategy for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (CAS: 7400-05-7)[1]
Executive Safety Summary
Compound Identity: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL CAS Number: 7400-05-7 Functional Class: Pyrimidine Intermediate / Thiol Derivative Primary Hazards: Bioactive (Enzyme Inhibitor), Severe Irritant (Skin/Eye/Respiratory), High Odor Potency (Stench).[1]
The Core Directive: Do not treat this merely as a chemical reagent. Because this compound is a functionalized pyrimidine capable of inhibiting enzymes (e.g., Dihydrofolate Reductase/DHFR) and serving as a precursor for potent bioactive agents (antivirals/antithrombotics), it requires Occupational Exposure Band (OEB) 3 handling protocols. Your safety relies on the redundancy between Engineering Controls (Containment) and PPE (Personal Protective Equipment).
Risk Assessment & Biological Rationale
As a Senior Application Scientist, I prioritize the "Why" behind the safety gear. Understanding the molecular behavior of CAS 7400-05-7 dictates the protection strategy:
-
The Mercapto (-SH) Group: Thiols are notorious for low odor thresholds and high skin permeability. Standard nitrile gloves may degrade faster or allow permeation. Implication: Double-gloving and oxidative decontamination are mandatory.
-
The Pyrimidine Scaffold: This core structure mimics nucleotides, allowing it to interact with DNA synthesis enzymes. Implication: Inhalation of dust is the highest risk vector. You must prevent systemic absorption via the lungs.
-
Physical State (Solid/Powder): Fine powders generate static electricity, causing "particle fly-out" during weighing.[1] Implication: Respiratory protection must account for invisible, suspended particulates.[1]
PPE Matrix: The Defense System
This matrix is designed for Gram-Scale Handling in a research laboratory.
| Protection Zone | Standard Requirement | Technical Justification |
| Respiratory | P100 Respirator (Minimum) or PAPR | N95 is insufficient for bioactive enzyme inhibitors.[1] P100 filters 99.97% of particulates. A Powered Air-Purifying Respirator (PAPR) is preferred for comfort and higher protection factors (APF 25-1000) during extended weighing sessions.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Thiols can permeate thin rubber.[1] The outer glove is the "sacrificial" layer; change immediately upon contamination. Contrasting colors (e.g., Blue over White) help identify breaches.[1] |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Safety glasses with side shields are inadequate for powders that drift. Goggles seal the eye orbit against dust entry and thiol vapors. |
| Body | Tyvek® Lab Coat (Disposable) with Cuffs | Cotton absorbs thiols and retains the smell/hazard. Disposable, non-woven polyethylene (Tyvek) prevents particulate embedding and is discarded as hazardous waste. |
| Supplemental | Sleeve Covers | Prevents the "wrist gap" exposure between the glove and lab coat cuff during reaching movements inside the fume hood. |
Operational Protocol: Step-by-Step Handling
This workflow integrates safety into the experimental process.
Phase A: Retrieval & Thawing
-
Context: CAS 7400-05-7 is often stored at -20°C to prevent degradation.[1]
-
Protocol:
-
Remove the container from the freezer and place it in a desiccator.
-
Wait until it reaches room temperature before opening.
-
Why? Opening a cold bottle attracts condensation. Moisture hydrolyzes the acetal (diethoxyethyl) group and liberates toxic/odorous decomposition products.
-
Phase B: Weighing (The Critical Risk Point)
-
Engineering Control: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge can cause the powder to "jump" onto your gloves or the bench.
-
Technique:
-
Don PPE (Double gloves, P100/PAPR, Goggles, Tyvek).[1]
-
Place a plastic tray (secondary containment) inside the hood.
-
Weigh inside the tray. If a spill occurs, it is contained in the tray, not the hood floor.
-
Wet Wipe Method: Keep a bleach-soaked wipe (10% bleach) in the corner of the tray. Wipe the spatula immediately after use to oxidize the thiol residue.
-
Phase C: Reaction & Odor Control
-
Vapor Management: The mercapto group releases sulfur odors.
-
Scrubber Setup: If heating the reaction, route the exhaust through a Bleach Scrubber (a flask containing 10-20% sodium hypochlorite solution) before it enters the hood exhaust.[1] This neutralizes escaping thiol vapors.
Phase D: Decontamination & Disposal
-
The Chemistry of Cleanup: Do not use simple water or ethanol; they spread the thiol smell.
-
Neutralization Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.
-
Waste Stream:
-
Solid Waste: Double-bag gloves, paper towels, and weighing boats in thick polyethylene bags.[1] Label as "Toxic/Stench".
-
Liquid Waste: Segregate into "High Hazard" or "Thiol Waste" streams. Do not mix with acids (risk of evolving toxic gas).
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the operation being performed.
Caption: Operational flow determining PPE escalation based on dust generation risk. Weighing dry powder triggers the highest protection level due to inhalation risks of bioactive intermediates.[1]
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The pyrimidine structure suggests potential respiratory sensitization; monitor for delayed wheezing [1].
-
Skin Contact:
-
Do not scrub (this drives the chemical deeper).
-
Flush with copious water for 15 minutes.
-
Wash gently with soap.
-
Discard contaminated clothing immediately (thiol odors are nearly impossible to remove from fabric).
-
-
Spill (Solid):
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Respiratory Protection Standard 1910.134.[2][5][8][9] United States Department of Labor.[2] Retrieved February 11, 2026, from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 4. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Protection factors for respirators used in pharmaceutical industry: policy change. | Occupational Safety and Health Administration [osha.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Federal & State Regulations | Protection factors for respirators used in pharmaceutical industry policy change. | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
